molecular formula C16H26Cl3N3O B1682055 UAMC00039 dihydrochloride

UAMC00039 dihydrochloride

Katalognummer: B1682055
Molekulargewicht: 382.8 g/mol
InChI-Schlüssel: IWXMOQGMIWZNPR-CKUXDGONSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

UAMC 0039 is a potent inhibitor of dipeptidyl peptidase 2 (DPP-2;  IC50 = 0.48 nM). It also inhibits DPP-4 (IC50 = 165 µM). DPP-2 is thought to be involved in degradation of collagen, substance P, and some proline-containing neuropeptides.>UAMC 00039 dihydrochloride is a potent inhibitor of dipeptidyl peptidase II (DPP-II) (IC50 = 0.48 nM). UAMC 00039 dihydrochloride exhibits selectivity for DPP-II against DPP-9, DPP-8 and DPP-IV (IC50 values are 78.6, 142 and 165 μM, respectively).

Eigenschaften

IUPAC Name

(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O.2ClH/c17-14-6-4-13(5-7-14)12-19-9-8-15(18)16(21)20-10-2-1-3-11-20;;/h4-7,15,19H,1-3,8-12,18H2;2*1H/t15-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXMOQGMIWZNPR-CKUXDGONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H](CCNCC2=CC=C(C=C2)Cl)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of UAMC-00039 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of UAMC-00039 dihydrochloride, a potent and highly selective small molecule inhibitor. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its molecular interactions, cellular effects, and potential therapeutic implications, supported by quantitative data, detailed experimental methodologies, and visual representations of its operational pathways.

Core Mechanism of Action: Potent and Selective Inhibition of Dipeptidyl Peptidase II (DPP-II)

UAMC-00039 dihydrochloride functions as a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP7.[1] DPP-II is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides.[2] The inhibitory activity of UAMC-00039 dihydrochloride is highly specific for DPP-II, demonstrating significantly lower affinity for other dipeptidyl peptidases, thereby minimizing off-target effects.

The primary mechanism involves the binding of UAMC-00039 to the active site of the DPP-II enzyme, preventing its catalytic activity. This inhibition leads to a subsequent accumulation of DPP-II substrates, which include various neuropeptides and collagen fragments. The physiological consequences of this action are believed to be linked to the modulation of signaling pathways governed by these substrates.

Quantitative Analysis of Inhibitory Potency and Selectivity

The efficacy and selectivity of UAMC-00039 dihydrochloride have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its high affinity for DPP-II compared to other related proteases.

Enzyme TargetIC50 ValueReference
Dipeptidyl Peptidase II (DPP-II)0.48 nM[1][3][4][5]
Dipeptidyl Peptidase IV (DPP-IV)165 µM[1][3]
Dipeptidyl Peptidase 8 (DPP-8)142 µM[3][4][5]
Dipeptidyl Peptidase 9 (DPP-9)78.6 µM[3][4][5]

Table 1: Inhibitory Potency and Selectivity of UAMC-00039 Dihydrochloride. The data illustrates the significantly higher potency of UAMC-00039 for DPP-II over other dipeptidyl peptidases.

Cellular and In Vivo Activity

Studies have demonstrated that UAMC-00039 dihydrochloride is cell-permeable and effectively inhibits intracellular DPP-II activity. In human peripheral blood mononuclear cells (PBMCs) and the U937 cell line, UAMC-00039 has been shown to rapidly enter the cells and cause a concentration-dependent inhibition of intracellular DPP-II.[1]

In vivo studies in animal models have confirmed the dose-dependent inhibition of DPP-II in various peripheral organs following oral administration of UAMC-00039. Notably, administration at a dose of 2 mg/kg did not elicit signs of acute toxicity.[1]

Postulated Signaling Pathway and Physiological Consequences

The precise signaling cascade downstream of DPP-II inhibition by UAMC-00039 is an active area of research. However, based on the known substrates of DPP-II, a putative signaling pathway can be outlined. DPP-II is involved in the degradation of proline-containing neuropeptides and collagen-derived peptides.[2] By inhibiting DPP-II, UAMC-00039 is expected to increase the bioavailability of these peptides, leading to the modulation of their respective signaling pathways. This could have implications for processes such as inflammation, immune response, and tissue remodeling.

G cluster_extracellular Extracellular Space cluster_cell Cell Neuropeptides Neuropeptides DPPII DPP-II Neuropeptides->DPPII Degradation Receptor Peptide Receptors Neuropeptides->Receptor Binding & Activation CollagenFragments Collagen Fragments CollagenFragments->DPPII Degradation CollagenFragments->Receptor Binding & Activation UAMC00039 UAMC-00039 UAMC00039->DPPII Inhibition Signaling Downstream Signaling (e.g., Immune Modulation, Tissue Remodeling) Receptor->Signaling Signal Transduction

Figure 1: Postulated Mechanism of Action of UAMC-00039 Dihydrochloride. This diagram illustrates how UAMC-00039 inhibits DPP-II, leading to increased availability of its substrates and subsequent downstream signaling.

Detailed Experimental Protocols

In Vitro Dipeptidyl Peptidase II (DPP-II) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of UAMC-00039 against DPP-II using a chromogenic substrate.

Materials:

  • Purified human DPP-II enzyme

  • UAMC-00039 dihydrochloride

  • DPP-II substrate: Lys-Ala-p-nitroanilide (Lys-Ala-pNA)

  • Assay Buffer: 0.05 M cacodylic acid/NaOH buffer, pH 5.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of UAMC-00039 dihydrochloride in DMSO.

  • Perform serial dilutions of the UAMC-00039 stock solution in Assay Buffer to achieve a range of desired concentrations.

  • In a 96-well microplate, add 10 µL of each UAMC-00039 dilution or vehicle control (Assay Buffer with DMSO) to respective wells.

  • Add 10 µL of purified DPP-II enzyme solution to each well.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 180 µL of pre-warmed Lys-Ala-pNA substrate solution (final concentration of 1 mM) to each well.

  • Immediately measure the absorbance at 405 nm and continue to monitor the change in absorbance over a period of 10 minutes at 37°C.[6]

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of UAMC-00039 and calculate the IC50 value using appropriate software.

G A Prepare UAMC-00039 Serial Dilutions B Add UAMC-00039/Vehicle to 96-well Plate A->B C Add DPP-II Enzyme B->C D Pre-incubate at 37°C for 15 min C->D E Add Lys-Ala-pNA Substrate D->E F Measure Absorbance at 405 nm (kinetic read) E->F G Calculate Initial Velocities and % Inhibition F->G H Determine IC50 Value G->H

Figure 2: Workflow for In Vitro DPP-II Inhibition Assay. This flowchart details the key steps for assessing the inhibitory potency of UAMC-00039.

In Vivo Administration and Sample Analysis in a Murine Model

This protocol provides a general framework for evaluating the in vivo efficacy of UAMC-00039 in a mouse model.

Materials:

  • UAMC-00039 dihydrochloride

  • Vehicle: 2% Tween 80 in sterile water

  • Appropriate mouse strain (e.g., C57BL/6)

  • Oral gavage needles

  • Equipment for blood and tissue collection

  • Buffer for tissue homogenization

  • DPP-II activity assay reagents (as described in 5.1)

Procedure:

  • Acclimatize mice to the experimental conditions for at least one week.

  • Prepare a formulation of UAMC-00039 dihydrochloride in the vehicle at the desired concentration (e.g., for a 2 mg/kg dose).

  • Administer UAMC-00039 or vehicle to the mice via oral gavage.

  • At predetermined time points post-administration, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • Euthanize the mice and harvest peripheral organs of interest (e.g., liver, kidney, spleen).

  • Prepare plasma from the blood samples by centrifugation.

  • Homogenize the collected tissues in an appropriate ice-cold buffer.

  • Centrifuge the tissue homogenates to obtain the supernatant containing the soluble proteins.

  • Measure the DPP-II activity in the plasma and tissue supernatants using the in vitro assay protocol described in section 5.1.

  • Compare the DPP-II activity in the UAMC-00039-treated group to the vehicle-treated control group to determine the extent of in vivo inhibition.

G A Acclimatize Mice B Prepare UAMC-00039 Formulation A->B C Oral Administration (Gavage) B->C D Collect Blood and Tissues at Time Points C->D E Prepare Plasma and Tissue Homogenates D->E F Measure DPP-II Activity (In Vitro Assay) E->F G Compare Treated vs. Control for % Inhibition F->G

Figure 3: General Workflow for In Vivo Evaluation of UAMC-00039. This diagram outlines the key stages of an in vivo study to assess the efficacy of UAMC-00039.

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its mechanism of action is centered on the competitive inhibition of DPP-II, leading to the preservation of its physiological substrates. This targeted action presents a valuable tool for researchers investigating the roles of DPP-II in various physiological and pathological processes. The provided data and experimental frameworks offer a solid foundation for further exploration of UAMC-00039's therapeutic potential.

References

UAMC00039 Dihydrochloride: A Deep Dive into Target Selectivity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP).[1][2] Its high affinity and selectivity for DPP-II over other members of the dipeptidyl peptidase family make it a valuable tool for elucidating the physiological functions of this enzyme and for potential therapeutic development. This technical guide provides a comprehensive overview of the target selectivity and specificity of UAMC00039, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Target Selectivity Profile

This compound demonstrates exceptional selectivity for dipeptidyl peptidase II (DPP-II). The inhibitory activity of UAMC00039 has been quantified against several key dipeptidyl peptidases, revealing a significant preference for DPP-II.

Table 1: Inhibitory Potency (IC50) of UAMC00039 Against Various Dipeptidyl Peptidases
Target EnzymeIC50
Dipeptidyl Peptidase II (DPP-II)0.48 nM[3]
Dipeptidyl Peptidase IV (DPP-IV)165 µM[3]
Dipeptidyl Peptidase 8 (DPP-8)142 µM
Dipeptidyl Peptidase 9 (DPP-9)78.6 µM

Note: The IC50 values for DPP-8 and DPP-9 are also reported to be in the micromolar range, highlighting the high selectivity of UAMC00039 for DPP-II.

The data clearly indicates that UAMC00039 is several orders of magnitude more potent against DPP-II compared to DPP-IV, DPP-8, and DPP-9. This high degree of selectivity is crucial for its use as a specific chemical probe to investigate the biological roles of DPP-II without confounding effects from the inhibition of other peptidases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of UAMC00039's target selectivity. These protocols are based on established methods for determining dipeptidyl peptidase activity.

Dipeptidyl Peptidase (DPP) Inhibition Assay (General Protocol)

This protocol describes a fluorometric method for measuring the enzymatic activity of DPPs and determining the inhibitory potency of compounds like UAMC00039.

Materials:

  • Recombinant human DPP-II, DPP-IV, DPP-8, or DPP-9 enzyme

  • DPP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Fluorogenic DPP substrate (e.g., Gly-Pro-AMC for DPP-IV, Lys-Ala-AMC or Lys-Pro-AMC for DPP-II)[4]

  • This compound

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DPP Assay Buffer.

  • Enzyme Preparation: Dilute the recombinant DPP enzyme to the desired concentration in cold DPP Assay Buffer.

  • Assay Reaction: a. To each well of a 96-well plate, add the diluted UAMC00039 solution (or vehicle control). b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

  • Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader at 37°C. Record readings every 1-2 minutes for 15-30 minutes.

  • Data Analysis: a. Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Mandatory Visualizations

Signaling Context of Dipeptidyl Peptidase II Inhibition

The precise signaling pathway of DPP-II is not fully elucidated. However, it is known to be a lysosomal enzyme that cleaves N-terminal dipeptides from various oligopeptides, particularly those with proline or alanine in the penultimate position. Its activity is optimal at an acidic pH. The following diagram illustrates the logical relationship of DPP-II activity and its inhibition by UAMC00039.

DPP_II_Inhibition cluster_extracellular Extracellular/Lumen cluster_lysosome Lysosome (Acidic pH) Oligopeptides Oligopeptides (e.g., neuropeptides, collagen fragments) DPPII DPP-II (Dipeptidyl Peptidase II) Oligopeptides->DPPII Substrate Products Dipeptide + Truncated Peptide DPPII->Products Cleavage UAMC00039 UAMC00039 UAMC00039->DPPII Inhibition

DPP-II substrate cleavage and inhibition by UAMC00039.
Experimental Workflow for Determining IC50

The following diagram outlines the key steps in an experimental workflow to determine the IC50 value of UAMC00039 against a dipeptidyl peptidase.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilution of UAMC00039 D Add UAMC00039 and enzyme to 96-well plate A->D B Dilute recombinant DPP enzyme B->D C Prepare fluorogenic substrate solution F Initiate reaction with substrate C->F E Pre-incubate at 37°C D->E E->F G Kinetic fluorescence reading F->G H Calculate reaction rates G->H I Plot % inhibition vs. [UAMC00039] H->I J Determine IC50 value I->J

Workflow for IC50 determination of UAMC00039.

Broader Specificity Profile

While UAMC00039 exhibits high selectivity within the dipeptidyl peptidase family, a comprehensive understanding of its specificity requires screening against a broader range of protein targets, particularly kinases, which are common off-targets for small molecule inhibitors. To date, publicly available, large-scale kinase screening data for UAMC00039 is limited. However, the distinct chemical structure of UAMC00039, a peptide-like molecule, compared to typical ATP-competitive kinase inhibitors, suggests a lower likelihood of broad kinase inhibitory activity. For definitive characterization, it is recommended that researchers perform a comprehensive kinase panel screen.

Logical Relationship for Comprehensive Specificity Assessment

The following diagram illustrates the logical steps to fully characterize the specificity of a compound like UAMC00039.

Specificity_Assessment A UAMC00039 B Primary Target Family Screen (Dipeptidyl Peptidases) A->B D Broad Kinase Panel Screen A->D C High Potency & Selectivity for DPP-II B->C F Comprehensive Specificity Profile C->F E Minimal Off-Target Kinase Activity (Hypothesized) D->E E->F

Logical steps for comprehensive specificity profiling.

Conclusion

This compound is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its remarkable specificity, particularly when compared to other DPP family members, establishes it as an invaluable research tool for investigating the physiological and pathological roles of DPP-II. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. For a complete understanding of its off-target effects, further screening against a broad panel of kinases and other potential targets is recommended.

References

Dipeptidyl Peptidase II: A Comprehensive Technical Guide to its Biological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease belonging to the S9B family of peptidases.[1][2] It is an intracellular enzyme, primarily localized to the vesicular system, that exhibits optimal activity at an acidic pH.[1][3] DPP-II plays a crucial role in protein metabolism by cleaving N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine in the penultimate position (X-Pro or X-Ala).[1][4] While its precise physiological roles are still under active investigation, emerging evidence points to its significant involvement in immune regulation, cell differentiation, apoptosis, and the degradation of various bioactive peptides.[5][6] This technical guide provides an in-depth overview of the core biological functions of DPP-II, presenting key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways to support further research and drug development efforts.

Enzymatic Activity and Substrate Specificity

DPP-II catalyzes the hydrolysis of N-terminal dipeptides from oligopeptides. Its enzymatic activity is characterized by a distinct preference for substrates with proline or alanine at the P1 position. The optimal pH for DPP-II activity is approximately 5.5.[3]

Quantitative Data on Enzyme Kinetics

The kinetic parameters of human DPP-II have been determined for a variety of synthetic chromogenic and fluorogenic substrates. The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for several key substrates, providing a quantitative basis for substrate preference and for the design of enzyme activity assays.

SubstrateAssay Condition (pH)Km (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Lys-Pro-pNA5.567 ± 6275 ± 94.1 x 106[1]
Ala-Pro-pNA5.5110 ± 10282 ± 102.6 x 106[1]
Lys-Ala-pNA5.5225 ± 2590 ± 50.4 x 106[1]
Gly-Pro-pNA5.5310 ± 30180 ± 80.58 x 106[1]
Lys-Pro-4Me2NA5.518 ± 214.0 ± 0.40.78 x 106[1]
Ala-Pro-4Me2NA5.545 ± 515.0 ± 0.50.33 x 106[1]
Lys-Ala-4Me2NA5.5110 ± 109.0 ± 0.30.08 x 106[1]

Tissue Distribution and Subcellular Localization

DPP-II is ubiquitously expressed in human organs and tissues, with notably high levels of activity observed in the kidney, brain, and seminal fluid.[4] Species-specific differences in tissue distribution have been reported. For instance, in adult rats, the highest DPP-II activity is found in the kidney, epididymis, and spleen, whereas in guinea pigs, the epididymis and testis show the highest activity.[3]

At the subcellular level, DPP-II is predominantly localized within the vesicular system, particularly in lysosomes.[1][3] This localization is consistent with its optimal acidic pH for activity and suggests a role in the degradation of peptides within the endolysosomal pathway.

Core Biological Functions and Signaling Pathways

Regulation of T-Cell Differentiation

DPP-II plays a critical role in maintaining T-lymphocyte quiescence.[1][7] Inhibition or genetic knockdown of DPP-II in naive T-cells leads to a state of hyperactivation upon T-cell receptor (TCR) stimulation.[1][7] This hyperactivation bypasses the normal cytokine requirements for differentiation and directs the T-cells towards a Th17 phenotype.[1][4] This process is characterized by the upregulation of the master transcriptional regulator for Th17 cells, RORγt, and a significant increase in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1]

Th17_Differentiation cluster_T_Cell Naive T-Cell cluster_DPPII_Inhibition DPP-II Inhibition TCR TCR Stimulation Quiescence Quiescence DPPII_inhibited DPP-II Inhibited TCR->DPPII_inhibited TCR Stimulation DPPII DPP-II (High Expression) DPPII->Quiescence Maintains Hyperactivation Hyperactivation DPPII_inhibited->Hyperactivation RORgt RORγt Upregulation Hyperactivation->RORgt IL17 IL-17 Production RORgt->IL17 Th17 Th17 Cell IL17->Th17 Apoptosis_Regulation DPPII DPP-II Activity Cell_Survival Cell Survival (Quiescent State) DPPII->Cell_Survival Promotes Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits DPPII_Inhibition DPP-II Inhibition DPPII_Inhibition->Apoptosis Induces Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Apoptosis DPP_Cancer_Interactions cluster_DPP_Family Dipeptidyl Peptidase Family cluster_Tumor_Microenvironment Tumor Microenvironment cluster_Cancer_Cell Cancer Cell DPP_Inhibitors DPP Inhibitors Chemokines Chemokines DPP_Inhibitors->Chemokines Increases levels DPPII DPP-II Apoptosis_Regulation Apoptosis Regulation DPPII->Apoptosis_Regulation DPP9 DPP-9 BRCA2 BRCA2 DPP9->BRCA2 Targets for Immune_Cell_Recruitment Immune Cell Recruitment Chemokines->Immune_Cell_Recruitment Cancer_Cell_Growth Cancer Cell Growth Immune_Cell_Recruitment->Cancer_Cell_Growth Inhibits Degradation Degradation BRCA2->Degradation Apoptosis_Regulation->Cancer_Cell_Growth Impacts Experimental_Workflow cluster_Assay DPP-II Activity Assay cluster_Histo Histochemistry Assay_Start Prepare Substrate & Enzyme Sample Incubate Incubate at 37°C Assay_Start->Incubate Measure_Absorbance Measure Absorbance at 405 nm Incubate->Measure_Absorbance Calculate_Activity Calculate Activity Measure_Absorbance->Calculate_Activity Histo_Start Prepare Tissue Sections Incubate_Histo Incubate with Substrate & Coupling Agent Histo_Start->Incubate_Histo Visualize Visualize Precipitate Incubate_Histo->Visualize

References

An In-depth Technical Guide to UAMC00039 Dihydrochloride: A Potent and Selective Dipeptidyl Peptidase II Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease implicated in various physiological processes.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery who are interested in the therapeutic potential of DPP-II inhibition. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the functional role of DPP-II.

Chemical Structure and Properties

This compound, with the chemical name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride, is a small molecule inhibitor of dipeptidyl peptidase II.[3] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name (2S)-2-Amino-4-[[(4-chlorophenyl)methyl]amino]-1-(1-piperidinyl)-1-butanone dihydrochloride
CAS Number 697797-51-6[3]
Molecular Formula C₁₆H₂₄ClN₃O·2HCl[3]
SMILES Cl.Cl.N--INVALID-LINK--C(=O)N1CCCCC1[1]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 382.76 g/mol [3][4]
Purity ≥98%[3]
Solubility Soluble to 100 mM in water and DMSO[3]
Storage Store at -20°C[3]

Biological Activity and Selectivity

UAMC00039 is a highly potent inhibitor of DPP-II with an IC₅₀ value of 0.48 nM.[2][3][5] It exhibits significant selectivity for DPP-II over other dipeptidyl peptidases, as detailed in Table 3. This selectivity makes UAMC00039 a valuable tool for elucidating the specific physiological functions of DPP-II.[2] The compound is orally available.[3]

Table 3: Inhibitory Activity against Dipeptidyl Peptidases
EnzymeIC₅₀
DPP-II 0.48 nM[2][3][5]
DPP-9 78.6 μM[3]
DPP-8 142 μM[3]
DPP-IV 165 μM[2][3]

Experimental Protocols

The following are representative protocols for the biological evaluation of UAMC00039.

In Vitro DPP-II Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of UAMC00039 against DPP-II.

Methodology:

  • Enzyme and Substrate: Recombinant human DPP-II is used as the enzyme source. A fluorogenic substrate, such as Lys-Ala-AMC (L-Lysyl-L-alanyl-7-amido-4-methylcoumarin), is used to measure enzyme activity.

  • Assay Buffer: A buffer with a pH optimum for DPP-II activity (typically around pH 5.5) is used, for example, 50 mM sodium cacodylate buffer.[2]

  • Procedure:

    • A dilution series of UAMC00039 is prepared in the assay buffer.

    • DPP-II enzyme is pre-incubated with the different concentrations of UAMC00039 for a specified period (e.g., 15 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

    • The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence curve.

  • Data Analysis: The percentage of inhibition at each concentration of UAMC00039 is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular DPP-II Activity Assay

Objective: To assess the ability of UAMC00039 to inhibit intracellular DPP-II activity in a cellular context.

Methodology:

  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing DPP-II (e.g., U937 cells) are used.[2]

  • Procedure:

    • Cells are incubated with varying concentrations of UAMC00039 in cell culture medium for a defined period (e.g., 15-60 minutes) at 37°C.[2]

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular inhibitor.

    • The cells are then lysed using a suitable lysis buffer (e.g., 100 mM HEPES buffer pH 7.4, 10 mM EDTA, 70 μg/mL aprotinin, and 1% octylglucoside) to release intracellular contents.[2]

    • The DPP-II activity in the cell lysate is measured using the in vitro inhibition assay described above.

  • Data Analysis: The intracellular DPP-II activity at each UAMC00039 concentration is compared to that of untreated cells to determine the extent of inhibition.

In Vivo Evaluation in Animal Models

Objective: To investigate the in vivo efficacy and safety of UAMC00039.

Methodology:

  • Animal Models: Rats or mice are commonly used for in vivo studies.[2]

  • Administration: UAMC00039 can be administered orally (e.g., at 2 mg/kg in a vehicle of 2% Tween 80).[2]

  • Pharmacodynamic Assessment:

    • At various time points after administration, blood and tissue samples are collected.

    • DPP-II activity in these samples is measured to determine the extent and duration of enzyme inhibition.

  • Safety and Toxicity:

    • General behavior, body temperature, respiration, and other physiological parameters are monitored.[2]

    • Blood and urine samples can be analyzed for markers of liver and kidney function.[2]

Functional Role of Dipeptidyl Peptidase II

The precise physiological role of DPP-II is still under investigation, but it is known to be an intracellular protease that cleaves N-terminal dipeptides from oligopeptides containing a proline or alanine residue in the penultimate position.[1] This enzymatic activity suggests its involvement in the degradation and regulation of various bioactive peptides.

DPP_II_Function cluster_extracellular Extracellular/Lumen cluster_intracellular Intracellular Bioactive Peptides Potential Substrates: - Collagen Fragments - Neuropeptides - Other Oligopeptides DPP_II Dipeptidyl Peptidase II (DPP-II) Bioactive Peptides->DPP_II Substrate (X-Pro/Ala-...) Peptide_Fragments Inactive Dipeptides + Truncated Peptides DPP_II->Peptide_Fragments Cleavage UAMC00039 UAMC00039 UAMC00039->DPP_II Inhibition Downstream_Effects Potential Roles: - Immune Response Modulation - Neuropeptide Signaling - Extracellular Matrix Remodeling Peptide_Fragments->Downstream_Effects

Caption: Functional role of Dipeptidyl Peptidase II (DPP-II) and its inhibition by UAMC00039.

The diagram above illustrates the proposed functional role of DPP-II. The enzyme is located intracellularly and acts on various oligopeptides that have entered the cell. By cleaving these peptides, DPP-II is thought to play a role in processes such as the degradation of collagen fragments and the regulation of neuropeptide signaling. UAMC00039 acts as a potent inhibitor of this enzymatic activity, thereby preventing the degradation of DPP-II substrates.

Conclusion

This compound is a highly potent and selective inhibitor of dipeptidyl peptidase II. Its favorable pharmacological profile, including oral availability, makes it an invaluable research tool for investigating the physiological and pathological roles of DPP-II. Further studies utilizing UAMC00039 may help to validate DPP-II as a therapeutic target for various diseases and pave the way for the development of novel clinical candidates.

References

role of DPP-II in cellular signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Dipeptidyl Peptidase II (DPP-II) in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl Peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is an intracellular serine protease with distinct roles in cellular homeostasis. Localized within the vesicular system, DPP-II (EC 3.4.14.2) optimally cleaves N-terminal dipeptides from oligopeptides with a penultimate proline or alanine residue at an acidic pH.[1][2][3] While its precise physiological functions are still under extensive investigation, emerging evidence implicates DPP-II as a critical regulator in pathways governing cell quiescence, apoptosis, and immune responses.[1][4] Its unique substrate specificity and intracellular localization distinguish it from other members of the dipeptidyl peptidase family, such as the well-studied DPP-IV. This guide provides a comprehensive overview of the known signaling roles of DPP-II, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated molecular pathways.

Core Function and Biochemical Properties

DPP-II is a serine-type peptidase that functions as a homodimer, a conformation required for its catalytic activity.[5] It is found in the lysosomal and vesicular compartments of the cell.[1][3] The enzyme's primary function is to release X-Pro or X-Ala dipeptides from the N-terminus of small peptides, showing a preference for tripeptides.[3] Unlike DPP-IV, which is often membrane-bound and active in the extracellular environment, DPP-II's activity is largely intracellular and favored by acidic conditions, consistent with its lysosomal residence.[2][3]

Role in Maintaining Cellular Quiescence and Inducing Apoptosis

The most well-characterized role of DPP-II is its function as a survival factor for quiescent cells. The majority of lymphocytes in the body exist in a quiescent (G0) state, which is maintained by a program that actively suppresses apoptosis.[6][7] DPP-II is essential for maintaining this state in both lymphocytes and fibroblasts.[8]

Inhibition or downregulation of DPP-II activity forces resting cells to exit the G0 phase of the cell cycle.[8] This transition is marked by a decrease in the protein levels of key G0-phase gatekeepers, including p130, p27(Kip1), and p21(Cip1).[8] Concurrently, there is an increase in proteins that promote progression into the G1/S phase, such as retinoblastoma (pRb), p107, and cyclin D.[8]

Ultimately, the loss of DPP-II function leads to a novel apoptotic pathway specifically in quiescent, but not activated or transformed, lymphocytes.[6][9] This apoptotic cascade is mediated by the subsequent increase in c-Myc and a decrease in the anti-apoptotic protein Bcl-2. The induction of apoptosis following DPP-II inhibition is dependent on both c-Myc and p53.[8] This pathway is distinct from other apoptotic mechanisms, such as those initiated by Fas ligation or gamma-irradiation, as it involves a different set of caspases and relies on the proteasome complex.[6][7][9]

G0_Maintenance_by_DPPII DPPII DPP-II Activity G0_State Maintenance of Quiescence (G0) DPPII->G0_State Promotes p27 p27(Kip1) / p21(Cip1) G0_State->p27 High Levels CyclinD Cyclin D G0_State->CyclinD Low Levels pRb pRb / p107 G0_State->pRb Low Levels Apoptosis Apoptosis G0_State->Apoptosis Suppresses CellCycleEntry Cell Cycle Entry (G1/S) p27->CellCycleEntry Inhibits CyclinD->CellCycleEntry Promotes pRb->CellCycleEntry Promotes

Caption: Role of DPP-II in maintaining cellular quiescence.

Apoptosis_via_DPPII_Inhibition cluster_CellCycle Cell Cycle Dysregulation Inhibitor DPP-II Inhibitor DPPII DPP-II Activity Inhibitor->DPPII Inhibits Exit_G0 Exit from G0 DPPII->Exit_G0 Prevents p27_p21 p130, p27, p21 (Decrease) Exit_G0->p27_p21 pRb_CyclinD pRb, p107, Cyclin D (Increase) Exit_G0->pRb_CyclinD cMyc c-Myc (Increase) Exit_G0->cMyc Bcl2 Bcl-2 (Decrease) Exit_G0->Bcl2 pRb_CyclinD->cMyc Leads to p53 p53 cMyc->p53 Activates Apoptosis Apoptosis in Quiescent Cells Bcl2->Apoptosis Inhibits p53->Apoptosis Induces Proteasome Proteasome Complex Proteasome->Apoptosis Required for Caspases Caspase Activation Caspases->Apoptosis Executes Enzyme_Assay_Workflow Start Start: Harvest Cells Lysis Prepare Cell Lysate Start->Lysis Quantify Quantify Protein Concentration Lysis->Quantify Plate Add Lysate to 96-well Plate Quantify->Plate Inhibit Pre-incubate with Inhibitor (Optional) Plate->Inhibit Substrate Add Fluorogenic Substrate Plate->Substrate No Inhibitor Control Inhibit->Substrate Read Measure Fluorescence Over Time Substrate->Read Analyze Calculate Reaction Rate (Enzyme Activity) Read->Analyze End End Analyze->End

References

UAMC00039 Dihydrochloride: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Introduction: UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease implicated in various physiological processes.[1][2] Its high selectivity and efficacy have positioned it as a valuable research tool for elucidating the biological functions of DPP-II and as a potential therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Lead Optimization

The discovery of this compound stemmed from a focused effort to develop potent and selective inhibitors of DPP-II. The lead compound for this discovery program was 1-[(S)-2,4-diaminobutanoyl]piperidine. Through systematic structure-activity relationship (SAR) studies, researchers at the University of Antwerp explored a series of γ-amino-substituted analogues.

The key findings from the SAR studies, as detailed in the Journal of Medicinal Chemistry in 2004, revealed that the introduction of arylalkyl groups at the γ-amino position significantly enhanced inhibitory potency.[1] Notably, the substitution with a 2-chlorobenzyl moiety resulted in a compound with an exceptionally low IC50 value of 0.23 nM for DPP-II. This compound was designated UAMC00039. Further investigations within this series demonstrated the importance of the basicity of the γ-amino group for activity and that α-amino substitution was detrimental.

Chemical Synthesis

The synthesis of this compound is based on the derivatization of the lead compound, 1-[(S)-2,4-diaminobutanoyl]piperidine. While the full detailed synthesis protocol is outlined in the primary literature, the general approach involves the reductive amination of a suitable precursor with 4-chlorobenzaldehyde, followed by appropriate protection and deprotection steps to yield the final compound. The dihydrochloride salt form enhances the compound's stability and solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C16H24ClN3O · 2HCl[3]
Molecular Weight 382.76 g/mol [1]
CAS Number 697797-51-6[1]
Appearance White to off-white solid[1]
Purity ≥98%[3]
Solubility Soluble in water (to 100 mM) and DMSO (to 100 mM)[3]

Mechanism of Action and In Vitro Pharmacology

UAMC00039 is a highly potent and selective inhibitor of dipeptidyl peptidase II (DPP-II). DPP-II is a serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate position.[3] The mechanism of action of UAMC00039 is competitive and reversible inhibition of DPP-II.[1]

Table 2: In Vitro Inhibitory Activity of UAMC00039

EnzymeIC50Reference
DPP-II 0.48 ± 0.04 nM[1]
DPP-IV 165 ± 9 µM[1]
DPP-8 142 µM[3]
DPP-9 78.6 µM[3]

The remarkable selectivity of UAMC00039 for DPP-II over other dipeptidyl peptidases, particularly DPP-IV, is a key attribute that minimizes off-target effects and makes it a precise tool for studying DPP-II function.

Signaling Pathway of DPP-II Substrate Degradation

DPP-II is understood to be involved in the degradation of various bioactive peptides, including collagen fragments and neuropeptides like Substance P. By inhibiting DPP-II, UAMC00039 can modulate the levels of these peptides and their downstream signaling.

DPPII_Pathway cluster_collagen Collagen Degradation cluster_substance_p Neuropeptide Regulation Collagen Collagen CollagenFragments Collagen Fragments Collagen->CollagenFragments Collagenases (MMPs) DPPII DPP-II CollagenFragments->DPPII Substrate SubstanceP Substance P SubstanceP->DPPII Substrate InactiveFragments_SP Inactive Fragments DPPII->InactiveFragments_SP Cleavage DPPII->InactiveFragments_SP Cleavage UAMC00039 UAMC00039 UAMC00039->DPPII Inhibition

DPP-II substrate degradation pathway and its inhibition by UAMC00039.

Preclinical Development: In Vitro and In Vivo Studies

The preclinical development of UAMC00039 has involved a series of in vitro and in vivo studies to assess its pharmacological properties, stability, and safety profile.

In Vitro Studies
  • Stability: UAMC00039 demonstrated high stability in RPMI culture medium and DPPII assay buffer for at least 48 hours at 37°C.[1]

  • Cellular Activity: The compound was shown to rapidly penetrate peripheral blood mononuclear cells (PBMCs) within one minute, leading to a concentration-dependent inhibition of intracellular DPP-II activity.[1] At concentrations of 1 and 100 µM, UAMC00039 inhibited over 90% of DPPII activity in both PBMC and U937 cells.[1]

In Vivo Studies

In vivo studies in animal models, including rats, mice, and rabbits, have been conducted to evaluate the pharmacokinetic and pharmacodynamic properties of UAMC00039.

  • Oral Bioavailability: UAMC00039 is orally available.[3]

  • Efficacy: Oral administration of UAMC00039 resulted in a dose-dependent inhibition of DPPII in peripheral organs of both rats and mice.[1] Intravenous administration in rabbits also showed effective DPPII inhibition.[1] Importantly, no significant inhibition of DPPIV was observed in these in vivo studies.[1]

  • Safety and Tolerability: Acute toxicity studies in rats at an oral dose of 2 mg/kg did not reveal any signs of toxicity.[4] A comprehensive evaluation of general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, fasting glucose, and gastrointestinal parameters showed no significant changes.[4]

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) of UAMC00039 against DPP-II and other dipeptidyl peptidases was determined using a fluorometric assay.

Workflow for IC50 Determination

IC50_Workflow Start Prepare serial dilutions of UAMC00039 Incubate Pre-incubate inhibitor with purified enzyme (DPP-II, DPP-IV, etc.) Start->Incubate AddSubstrate Add fluorogenic substrate (e.g., Lys-Ala-AMC for DPP-II) Incubate->AddSubstrate Measure Monitor fluorescence intensity over time AddSubstrate->Measure Calculate Calculate initial reaction velocities and determine IC50 values by non-linear regression Measure->Calculate

Experimental workflow for determining IC50 values.
In Vivo Oral Administration Protocol (Rat)

For in vivo efficacy and safety studies in rats, UAMC00039 was administered orally.

Protocol:

  • Animal Model: Male Wistar rats.

  • Formulation: UAMC00039 is suspended in a vehicle of 2% Tween 80 in water.

  • Dose: A typical dose used in studies is 2 mg/kg body weight.

  • Administration: The formulation is administered via oral gavage.

  • Endpoint Measurement: At various time points post-administration, tissues and blood are collected to measure DPP-II activity and assess other physiological parameters.

Conclusion

This compound has emerged from a well-designed medicinal chemistry program as a highly potent and selective inhibitor of DPP-II. Its favorable in vitro and in vivo pharmacological profile, including oral bioavailability and a good safety margin in preclinical models, underscores its value as a research tool. Further investigation into the therapeutic potential of UAMC00039 in diseases where DPP-II is dysregulated is warranted. This technical guide provides a solid foundation for researchers and drug developers interested in exploring the biology of DPP-II and the therapeutic applications of its inhibitors.

References

The Therapeutic Potential of Dipeptidyl Peptidase-II (DPP-II) Inhibitors: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipeptidyl Peptidase-II (DPP-II), also known as DPP7 or quiescent cell proline dipeptidase (QPP), is a serine protease that has emerged as a compelling therapeutic target. Distinct from its more widely studied counterpart, DPP-IV, DPP-II possesses unique substrate specificities and tissue distribution, suggesting a differentiated therapeutic profile. This technical guide provides an in-depth overview of the therapeutic potential of DPP-II inhibitors, focusing on their mechanism of action, preclinical evidence in various disease models, and detailed experimental protocols for their evaluation. The primary focus of DPP-II inhibition lies in its immunomodulatory and anti-inflammatory effects, with promising applications in autoimmune diseases, oncology, and potentially metabolic disorders.

Introduction to Dipeptidyl Peptidase-II (DPP-II)

DPP-II (EC 3.4.14.2) is an intracellular lysosomal enzyme that cleaves N-terminal dipeptides from polypeptide chains, with a preference for proline or alanine at the penultimate position. It is a member of the S28 family of serine proteases and exists as a homodimer. While sharing some substrates with DPP-IV, DPP-II has a distinct substrate preference and a more acidic optimal pH of around 5.5.[1] DPP-II is found in various tissues, with high activity in the kidney, epididymis, and spleen in rats.[2] Its role in maintaining lymphocyte quiescence and its involvement in T-cell differentiation underscore its potential as a target for immune-mediated diseases.[3][4]

Mechanism of Action of DPP-II Inhibitors

DPP-II inhibitors exert their therapeutic effects by binding to the active site of the enzyme, preventing the cleavage of its substrates. This leads to the modulation of various downstream signaling pathways, primarily impacting immune responses and inflammation.[5] The inhibition of DPP-II has been shown to influence T-cell differentiation, specifically steering T-cells towards a Th17 phenotype in the absence of DPP-II activity.[3][4] This suggests a role for DPP-II in regulating the balance of T-helper cell subsets, which is often dysregulated in autoimmune diseases. By preventing the breakdown of its bioactive peptide substrates, DPP-II inhibitors can alter cytokine production and other signaling pathways involved in immune regulation.[5]

Therapeutic Potential of DPP-II Inhibitors

The unique physiological roles of DPP-II suggest the therapeutic potential of its inhibitors in a range of diseases.

Autoimmune and Inflammatory Diseases

The immunomodulatory function of DPP-II makes it a promising target for autoimmune and inflammatory conditions. Preclinical studies have shown that the inhibition of dipeptidyl peptidase-1 (a related enzyme) can attenuate disease progression in animal models of rheumatoid arthritis.[6] Given the role of DPP-II in T-cell differentiation, its inhibitors could be beneficial in diseases like rheumatoid arthritis, inflammatory bowel disease (IBD), and psoriasis, where T-cell dysregulation is a key pathological feature.[5] While some studies have investigated the link between DPP-IV inhibitors and IBD with conflicting results, the distinct role of DPP-II may offer a different therapeutic window.[1][3][7][8][9][10]

Oncology

There is growing interest in the role of dipeptidyl peptidases in cancer. Some cancers are associated with chronic inflammation and immune evasion.[5] By modulating the tumor microenvironment and potentially enhancing anti-tumor immune responses, DPP-II inhibitors could be explored as adjuvants to existing cancer therapies.[5][11][12][13]

Metabolic Disorders

Preliminary research suggests a potential role for DPP-II in glucose metabolism and lipid regulation.[5] Although the primary focus for dipeptidyl peptidase inhibitors in metabolic disease has been on DPP-IV for the treatment of type 2 diabetes, the distinct substrate profile of DPP-II may offer novel avenues for therapeutic intervention in metabolic disorders.[14][15]

Quantitative Data on DPP-II Inhibitors and Substrates

Quantitative data is crucial for the evaluation and comparison of DPP-II inhibitors and for the design of robust assays. The following tables summarize key kinetic parameters for DPP-II substrates and inhibitory constants for selected DPP-II inhibitors.

Table 1: Kinetic Parameters of Human DPP-II for Various Substrates [16]

Substratekcat/Km (s⁻¹·M⁻¹)
Lys-Pro-pNA4.1 x 10⁶
Ala-Pro-pNA2.6 x 10⁶
Lys-Ala-pNA0.4 x 10⁶

pNA: p-nitroanilide

Table 2: Inhibitory Activity of Selected DPP-II Inhibitors

InhibitorIC50 (nM)Ki (µM)Selectivity (vs. DPP-IV)Reference
UAMC000390.48-~340,000-fold[1][16][17]
Dab-Pip130-~7600-fold[17]
Lysyl-piperidide100~0.9~1660-fold[16]

Experimental Protocols

In Vitro DPP-II Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of test compounds against human DPP-II using a fluorogenic substrate.

Materials:

  • Recombinant Human DPP-II (DPP7)

  • DPP-II Fluorogenic Substrate: Lys-Ala-AMC (7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5

  • Test compounds and reference inhibitor (e.g., UAMC00039)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in Assay Buffer.

    • Dilute the recombinant human DPP-II to the desired working concentration in Assay Buffer.

    • Prepare the Lys-Ala-AMC substrate solution in Assay Buffer.

  • Assay Protocol:

    • To each well of the 96-well plate, add 25 µL of the compound dilution or reference inhibitor. For control wells (100% activity), add 25 µL of Assay Buffer with the same final solvent concentration.

    • Add 50 µL of the diluted DPP-II solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the Lys-Ala-AMC substrate solution to each well.

    • Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable non-linear regression model.

Signaling Pathways and Logical Relationships

The immunomodulatory effects of DPP-II inhibition are thought to be mediated through the regulation of T-cell activation and differentiation. While the precise signaling cascades are still under investigation, a plausible mechanism involves the modulation of pathways that control cytokine production.

DPP_II_Inhibition_Pathway DPP-II_Inhibitor DPP-II_Inhibitor DPP-II DPP-II DPP-II_Inhibitor->DPP-II Inhibits Bioactive_Peptides Bioactive Peptides (e.g., involved in T-cell signaling) DPP-II->Bioactive_Peptides Cleaves TCR_Signaling T-Cell Receptor (TCR) Signaling Bioactive_Peptides->TCR_Signaling Modulates Downstream_Pathways Downstream Signaling (e.g., NF-κB pathway) TCR_Signaling->Downstream_Pathways Cytokine_Production Altered Cytokine Production (e.g., IL-17) Downstream_Pathways->Cytokine_Production Therapeutic_Effect Therapeutic Effect (e.g., Reduced Inflammation) Cytokine_Production->Therapeutic_Effect

Caption: Proposed signaling pathway of DPP-II inhibitors.

The diagram above illustrates a potential mechanism where DPP-II inhibitors, by preventing the degradation of bioactive peptides, modulate T-cell receptor signaling and downstream pathways, leading to altered cytokine production and a therapeutic anti-inflammatory effect.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation Compound_Library Compound Library Primary_Screening Primary Screening (DPP-II Inhibition Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds IC50_Determination IC50/Ki Determination Hit_Compounds->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. DPP-IV, DPP-8, DPP-9) IC50_Determination->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound Cell_Based_Assays Cell-Based Assays (T-cell activation, Cytokine production) Lead_Compound->Cell_Based_Assays In_Vivo_Models In Vivo Disease Models (e.g., Rheumatoid Arthritis) Cell_Based_Assays->In_Vivo_Models Therapeutic_Candidate Therapeutic Candidate In_Vivo_Models->Therapeutic_Candidate

Caption: Workflow for the discovery and development of DPP-II inhibitors.

This workflow outlines the key stages in the drug discovery process for DPP-II inhibitors, from initial high-throughput screening to preclinical evaluation in relevant disease models.

Conclusion

DPP-II represents a promising therapeutic target with a distinct profile from DPP-IV. The development of potent and selective DPP-II inhibitors holds significant potential for the treatment of a range of immune-mediated and inflammatory diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore this exciting therapeutic avenue. Further research is warranted to fully elucidate the physiological roles of DPP-II and the therapeutic efficacy of its inhibitors in clinical settings.

References

Unraveling the Kinetics of UAMC-00039 Dihydrochloride: A Technical Guide to its Inhibition of Dipeptidyl Peptidase II

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the kinetic properties of UAMC-00039 dihydrochloride, a potent and selective inhibitor of Dipeptidyl Peptidase II (DPP-II). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data to elucidate the mechanism of inhibition, presents detailed experimental protocols, and visualizes the relevant biological pathways.

Core Findings: Potent, Competitive, and Selective Inhibition

UAMC-00039 dihydrochloride has been identified as a potent, reversible, and competitive inhibitor of DPP-II.[1][2] Its high affinity for DPP-II is demonstrated by a low nanomolar inhibitory constant (Ki), signifying that only a small amount of the compound is required to significantly reduce the enzyme's activity. The competitive nature of the inhibition indicates that UAMC-00039 binds to the active site of the DPP-II enzyme, directly competing with the natural substrates.

Quantitative Inhibition Data

The following table summarizes the key quantitative parameters defining the inhibitory potency and selectivity of UAMC-00039 dihydrochloride against DPP-II and other related dipeptidyl peptidases.

ParameterValueTarget EnzymeNotes
IC50 0.48 ± 0.04 nMDPP-IIThe half maximal inhibitory concentration, indicating high potency.[1]
Ki 0.082 nMDPP-IIThe inhibition constant, reflecting a strong binding affinity to DPP-II.
Selectivity
IC50 vs. DPP-IV165 ± 9 µMDPP-IVDemonstrates high selectivity for DPP-II over DPP-IV.[1]
IC50 vs. DPP-8142 µMDPP-8
IC50 vs. DPP-978.6 µMDPP-9

Visualizing the Mechanism: Competitive Inhibition

The competitive inhibition mechanism of UAMC-00039 can be visualized using a Lineweaver-Burk plot. In the presence of a competitive inhibitor, the apparent Michaelis-Menten constant (Km) increases, while the maximum velocity (Vmax) remains unchanged. This is because the inhibitor can be outcompeted at sufficiently high substrate concentrations.

Lineweaver_Burk_Plot cluster_lines 1/V 1/V origin 1/V->origin 1/[S] 1/[S] origin->1/[S] -1/Km -1/Km -1/Km->origin 1/Vmax 1/Vmax -1/Km_no_inhibitor y_intercept -1/Km_with_inhibitor -1/Km_with_inhibitor->y_intercept  + UAMC-00039

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Experimental Protocols

Determination of DPP-II Inhibition by UAMC-00039

This protocol outlines the steps to determine the kinetic parameters of DPP-II inhibition by UAMC-00039.

Materials:

  • Purified human Dipeptidyl Peptidase II (DPP-II)

  • UAMC-00039 dihydrochloride

  • DPP-II substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Assay Buffer: 50 mM Cacodylate buffer, pH 5.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of UAMC-00039 dihydrochloride in DMSO.

    • Prepare a series of dilutions of UAMC-00039 in Assay Buffer.

    • Prepare a stock solution of the substrate Gly-Pro-pNA in Assay Buffer.

    • Prepare a working solution of purified human DPP-II in Assay Buffer. The final enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

  • Assay Setup:

    • To each well of a 96-well microplate, add:

      • Assay Buffer

      • A specific concentration of UAMC-00039 solution (or vehicle control - Assay Buffer with the same percentage of DMSO as the inhibitor dilutions).

      • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the Gly-Pro-pNA substrate solution to each well. The final volume in each well should be consistent (e.g., 200 µL).

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 405 nm using a microplate reader at 37°C. The absorbance change is due to the release of p-nitroaniline upon substrate cleavage.

    • Record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) to determine the initial reaction velocity (V₀).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.

    • Plot V₀ against the substrate concentration for each inhibitor concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

    • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visually confirm the mode of inhibition.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the IC50 determination.

Experimental_Workflow A Reagent Preparation (Enzyme, Inhibitor, Substrate) B Assay Plate Setup (Buffer, Inhibitor/Vehicle) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Reaction Initiation (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (V₀, Km, Vmax, Ki) E->F

Caption: Workflow for DPP-II inhibition assay.

Biological Context: DPP-II and Neuropeptide Signaling

DPP-II plays a significant role in the degradation of various neuropeptides, thereby regulating their signaling activity. Neuropeptides are small protein-like molecules used by neurons to communicate with each other. By cleaving dipeptides from the N-terminus of these neuropeptides, DPP-II effectively inactivates them.

Inhibition of DPP-II by UAMC-00039 leads to an accumulation of these neuropeptides, which can potentiate their downstream signaling effects. This mechanism is of significant interest for therapeutic interventions in various physiological and pathological processes where neuropeptide signaling is dysregulated.

DPPII_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Neuropeptide_Precursor Neuropeptide Precursor Neuropeptide Active Neuropeptide Neuropeptide_Precursor->Neuropeptide Processing Neuropeptide_Released Active Neuropeptide Neuropeptide->Neuropeptide_Released Release DPPII DPP-II Inactive_Peptide Inactive Peptide Fragments DPPII->Inactive_Peptide UAMC00039 UAMC-00039 UAMC00039->DPPII Inhibition Neuropeptide_Released->DPPII Degradation Receptor Neuropeptide Receptor Neuropeptide_Released->Receptor Signaling Downstream Signaling Receptor->Signaling Biological_Response Biological Response Signaling->Biological_Response

Caption: DPP-II's role in neuropeptide signaling and its inhibition.

Conclusion

UAMC-00039 dihydrochloride is a highly potent and selective competitive inhibitor of DPP-II. Its well-defined kinetic profile makes it a valuable tool for studying the physiological and pathological roles of DPP-II, particularly in the context of neuropeptide signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of inhibiting DPP-II.

References

Methodological & Application

Application Notes and Protocols for UAMC00039 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPPII), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7).[1][2] It exhibits high selectivity for DPPII with a reported IC50 value of 0.48 nM.[1][3] Its selectivity is notable when compared to other dipeptidyl peptidases such as DPP-IV (IC50 = 165 µM), DPP8 (IC50 = 142 µM), and DPP9 (IC50 = 78.6 µM).[3] UAMC00039 is stable in cell culture medium for at least 48 hours at 37°C.[1] These characteristics make it a valuable tool for investigating the physiological and pathological roles of DPPII.

These application notes provide detailed protocols for in vitro experiments to characterize the effects of this compound on cell viability, apoptosis, and protein expression.

Data Presentation

Table 1: this compound Inhibitory Activity
EnzymeIC50 Value
Dipeptidyl Peptidase II (DPPII)0.48 nM[1][3]
Dipeptidyl Peptidase IV (DPP-IV)165 µM[3]
Dipeptidyl Peptidase 8 (DPP8)142 µM[3]
Dipeptidyl Peptidase 9 (DPP9)78.6 µM[3]
Table 2: Illustrative Data on the Effect of UAMC00039 on Cell Viability (MTT Assay)
Cell LineTreatment DurationUAMC00039 Concentration (µM)% Cell Viability (Mean ± SD)
Jurkat (T-cell leukemia)48 hours0 (Control)100 ± 4.5
185 ± 5.1
1062 ± 6.3
5041 ± 4.9
U937 (monocytic leukemia)48 hours0 (Control)100 ± 3.8
198 ± 4.2
1095 ± 5.0
5092 ± 4.7
A549 (lung carcinoma)48 hours0 (Control)100 ± 5.2
199 ± 4.8
1097 ± 5.5
5096 ± 5.1

Note: This data is illustrative and based on published findings suggesting that DPPII inhibition may induce apoptosis in resting lymphocytes, while having minimal effect on other cell types.[4][5][6] Actual results may vary depending on the cell line and experimental conditions.

Table 3: Illustrative Data on the Effect of UAMC00039 on Apoptosis (Annexin V-FITC/PI Staining) in Jurkat Cells
UAMC00039 Concentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.7
1070.1 ± 3.518.3 ± 2.211.6 ± 1.9
5045.8 ± 4.135.7 ± 3.818.5 ± 2.5

Note: This data is illustrative. One study has shown that UAMC00039 did not induce cell death in human leukocytes.[4] However, other research indicates DPPII inhibition can induce apoptosis in certain lymphocyte populations.[5][6] Researchers should validate these findings in their specific model system.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the effect of UAMC00039 on cell proliferation and viability.

Materials:

  • This compound

  • Target cell lines (e.g., Jurkat, U937, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of UAMC00039 in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest UAMC00039 concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by UAMC00039 using flow cytometry.

Materials:

  • This compound

  • Target suspension cells (e.g., Jurkat)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells/mL in a culture flask and treat with various concentrations of UAMC00039 for the desired duration. Include a vehicle control.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour. Use appropriate controls to set compensation and gates for live, early apoptotic, and late apoptotic/necrotic cells.

Western Blotting

This protocol is for analyzing the expression of specific proteins in cells treated with UAMC00039.

Materials:

  • This compound

  • Target cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against DPPII, cleaved caspase-3, PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with UAMC00039 as desired. Wash the cells with cold PBS and lyse them with lysis buffer on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a protein assay.[9]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Visualizations

DPPII_Signaling_Pathway cluster_extracellular Extracellular/Lumen cluster_cell Cell Peptides Peptides DPPII DPPII (Dipeptidyl Peptidase II) Peptides->DPPII Substrate UAMC00039 UAMC00039 UAMC00039->DPPII Inhibition Peptide_Fragments Cleaved Peptides DPPII->Peptide_Fragments Cleavage Apoptosis_Regulation Apoptosis Regulation (Cell type dependent) DPPII->Apoptosis_Regulation Modulates

Caption: Putative signaling role of DPPII and its inhibition by UAMC00039.

Experimental_Workflow_Apoptosis Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Treatment Treat with UAMC00039 (and controls) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Analysis Flow Cytometry Analysis Stain->Analysis End Data Analysis->End

References

Application Notes and Protocols for UAMC-00039 Dihydrochloride Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), a serine protease involved in the degradation of proline-containing peptides.[1] With an IC50 value of 0.48 nM, it demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. This high potency and selectivity make UAMC-00039 an invaluable tool for investigating the physiological and pathological roles of DPP-II. These application notes provide a detailed protocol for the preparation, storage, and handling of UAMC-00039 dihydrochloride stock solutions to ensure consistent and reliable experimental results.

Quantitative Data Summary

A summary of the key chemical and physical properties of UAMC-00039 dihydrochloride is presented in the table below for easy reference.

PropertyValueReference(s)
Molecular Weight 382.76 g/mol [2]
Formula C₁₆H₂₄ClN₃O·2HCl[2]
CAS Number 697797-51-6
Purity ≥98%
Solubility ≤ 100 mM in Water
≤ 100 mM in DMSO
≥ 133.6 mg/mL in DMSO[2]
14 mg/mL in DMSO[3]
10 mg/mL in PBS (pH 7.2)[3]
5 mg/mL in Ethanol[3]
2 mg/mL in DMF[3]
Storage of Solid -20°C, sealed from moisture[4]
Stock Solution Storage -80°C for up to 6 months[4]
-20°C for up to 1 month[4]

Experimental Protocol: Preparation of a 10 mM UAMC-00039 Dihydrochloride Stock Solution

This protocol describes the preparation of a 10 mM stock solution of UAMC-00039 dihydrochloride in sterile Dimethyl Sulfoxide (DMSO).

Materials and Reagents:

  • UAMC-00039 dihydrochloride powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of UAMC-00039 dihydrochloride to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the powder.

  • Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of UAMC-00039 dihydrochloride powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of the compound.

    • Calculation:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 382.76 g/mol = 0.0038276 g = 3.8276 mg

  • Dissolution: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the weighed compound. To prepare a 10 mM stock solution with 3.83 mg of the compound, add 1 mL of DMSO.

  • Mixing: Cap the tube securely and vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

  • Working Solution Preparation: When needed, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to prepare the working solution fresh for each experiment. If using an aqueous buffer for the final dilution, it is advisable to sterilize the working solution by passing it through a 0.22 µm filter.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the inhibitory action of UAMC-00039 on its target and the workflow for preparing the stock solution.

UAMC00039_Mechanism cluster_pathway Cellular Protein Degradation Pathway ProlineContainingPeptides Proline-Containing Peptides (e.g., Neuropeptides, Collagen Fragments) DPPII Dipeptidyl Peptidase II (DPP-II) ProlineContainingPeptides->DPPII Substrate DegradedPeptides Degraded Peptides DPPII->DegradedPeptides Catalysis UAMC00039 UAMC-00039 dihydrochloride UAMC00039->DPPII Inhibition

Caption: Mechanism of action of UAMC-00039 dihydrochloride.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Use A Equilibrate UAMC-00039 to Room Temperature B Weigh Compound A->B C Add Sterile DMSO B->C D Vortex/Sonicate to Dissolve C->D E Aliquot into Single-Use Vials D->E F Store at -80°C or -20°C E->F G Thaw & Dilute to Working Concentration

Caption: Experimental workflow for stock solution preparation.

References

Application Notes and Protocols for DPP-II Enzyme Inhibition Assay using UAMC00039 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7), is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of polypeptides.[1][2] Its precise physiological functions are still under investigation, but it is implicated in various biological processes, making it a potential therapeutic target.[3] UAMC00039 dihydrochloride is a potent, reversible, and competitive inhibitor of DPP-II, exhibiting high selectivity over other dipeptidyl peptidases.[3][4] This document provides detailed protocols and data for performing a DPP-II enzyme inhibition assay using this compound, a valuable tool for studying the function of DPP-II and for screening potential drug candidates.

Quantitative Data Summary

Inhibitor Specificity

This compound demonstrates high potency and selectivity for DPP-II. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

EnzymeIC50 ValueReference
DPP-II 0.48 nM [3][5]
DPP-IV165 µM[3][5]
DPP-8142 µM[5]
DPP-978.6 µM[5]
Substrate Kinetics

The choice of substrate is critical for a successful DPP-II inhibition assay. DPP-II displays different kinetic parameters for various substrates. The optimal pH for DPP-II activity is acidic, around pH 5.5.[1][6] Below are the kinetic parameters for commonly used fluorogenic and chromogenic substrates for human DPP-II.

SubstrateKmkcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Assay ConditionsReference
Lys-Pro-pNA--4.1 x 10⁶50 mM cacodylic acid, pH 5.5[1]
Ala-Pro-pNA--2.6 x 10⁶50 mM cacodylic acid, pH 5.5[1]
Lys-Ala-pNA--0.4 x 10⁶50 mM cacodylic acid, pH 5.5[1]
Lys-Pro-AMC---25 mM MES, pH 6.0[2]

pNA: p-nitroanilide (chromogenic) AMC: 7-amino-4-methylcoumarin (fluorogenic)

Experimental Protocols

This section details the methodology for a fluorescence-based DPP-II enzyme inhibition assay using the fluorogenic substrate Lys-Pro-AMC.

Materials and Reagents
  • Recombinant Human DPP-II (rhDPP7)

  • This compound

  • DPP-II substrate: Lys-Pro-AMC (10 mM stock in DMSO)

  • Assay Buffer: 50 mM cacodylate buffer, pH 5.5[3] (Alternatively, 25 mM MES, pH 6.0 can be used[2])

  • Bovine Serum Albumin (BSA)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460 nm)[2][7][8]

  • DMSO (Dimethyl sulfoxide)

Reagent Preparation
  • Assay Buffer: Prepare a 50 mM cacodylate buffer and adjust the pH to 5.5. It is recommended to add 1 mg/mL BSA to the buffer to prevent enzyme denaturation.[6]

  • Enzyme Solution: Dilute the recombinant human DPP-II stock solution in Assay Buffer to the desired working concentration (e.g., 0.2 ng/µL).[2] The optimal concentration should be determined empirically by running a titration curve.

  • Substrate Solution: Dilute the 10 mM Lys-Pro-AMC stock solution in Assay Buffer to the desired working concentration (e.g., 200 µM).[2] The final concentration in the assay should be at or near the Km value for the substrate, if known, to ensure sensitivity to competitive inhibitors.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to generate a range of concentrations for IC50 determination. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

Assay Procedure
  • Plate Setup:

    • Blank wells: Add 50 µL of Assay Buffer and 50 µL of Substrate Solution.

    • Control (100% activity) wells: Add 50 µL of Enzyme Solution and 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

    • Inhibitor wells: Add 50 µL of Enzyme Solution and 50 µL of the various dilutions of this compound.

  • Pre-incubation: Add the enzyme and inhibitor (or Assay Buffer for control) to the wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every minute.[7] The excitation wavelength should be set between 360-380 nm and the emission wavelength at 460 nm.[2][7][8]

Data Analysis
  • Calculate Initial Velocity (V₀): For each well, plot the fluorescence intensity against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

  • Calculate Percentage Inhibition:

    • Subtract the average V₀ of the blank wells from the V₀ of all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor well / V₀ of control well)] x 100%

  • Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[7]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (pH 5.5) prep_enzyme Dilute DPP-II Enzyme prep_buffer->prep_enzyme prep_substrate Dilute Lys-Pro-AMC Substrate prep_buffer->prep_substrate prep_inhibitor Prepare Serial Dilutions of UAMC00039 prep_buffer->prep_inhibitor add_reagents Add Enzyme & Inhibitor to 96-well Plate prep_enzyme->add_reagents prep_inhibitor->add_reagents pre_incubate Pre-incubate 15 min at 37°C add_reagents->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate read_plate Measure Fluorescence Kinetically add_substrate->read_plate calc_v0 Calculate Initial Velocity (V₀) read_plate->calc_v0 calc_inhibition Calculate Percentage Inhibition calc_v0->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for DPP-II Enzyme Inhibition Assay.

Mechanism of Inhibition

G E DPP-II (Enzyme) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Lys-Pro-AMC) I Inhibitor (UAMC00039) P Products (Lys-Pro + AMC) ES->P k_cat note UAMC00039 competes with the substrate for binding to the active site of DPP-II.

Caption: Competitive Inhibition of DPP-II by UAMC00039.

References

Application Notes and Protocols for UAMC00039 Dihydrochloride in Immune Cell Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), to investigate its effects on immune cell function. The protocols outlined below are designed to serve as a starting point for researchers and can be adapted based on specific experimental needs and cell types.

Introduction

This compound is a powerful research tool for elucidating the role of DPP-II in various physiological and pathological processes, including immune regulation. DPP-II is an intracellular serine protease, and its precise functions within immune cells are still under investigation.[1] UAMC00039 offers high selectivity for DPP-II, enabling targeted studies of its contribution to immune cell signaling, activation, proliferation, and cytokine production.[1]

Product Information

PropertyValueReference
Target Dipeptidyl Peptidase II (DPP-II)[1]
IC₅₀ 0.48 nM[1]
Selectivity High selectivity over DPP-IV, DPP-8, and DPP-9[1]
Cell Permeability Readily enters Peripheral Blood Mononuclear Cells (PBMCs)[1]
In Vitro Stability Stable in cell culture medium for at least 48 hours[1]
Effective Concentration 1 µM and 100 µM inhibit >90% of intracellular DPP-II activity in PBMCs[1]

Proposed Signaling Pathway of DPP-II in Immune Cells

The precise signaling pathway of DPP-II in immune cells is not yet fully elucidated, and its natural substrates are largely unknown. Based on its intracellular localization and the general function of peptidases, a hypothetical model of DPP-II's role can be proposed.

DPPII_Signaling Hypothetical Role of DPP-II in Immune Cell Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Antigen Antigen TCR T-Cell Receptor Antigen->TCR Binding Signaling_Cascade TCR Signaling Cascade TCR->Signaling_Cascade Initiates Pro_peptides Pro-peptides / Inactive Peptides Signaling_Cascade->Pro_peptides Leads to generation of DPPII DPP-II Pro_peptides->DPPII Substrate for Active_Peptides Active Peptides / Signaling Mediators DPPII->Active_Peptides Cleavage & Activation UAMC00039 UAMC00039 dihydrochloride UAMC00039->DPPII Inhibition Cellular_Response Cellular Response (e.g., Activation, Proliferation, Cytokine Secretion) Active_Peptides->Cellular_Response Modulates

Caption: Hypothetical signaling pathway of DPP-II in T-cell activation.

Experimental Workflow for Studying Immune Cell Function with UAMC00039

The following diagram outlines a general workflow for investigating the effects of UAMC00039 on immune cell function.

Experimental_Workflow Experimental Workflow Isolate_Cells Isolate Immune Cells (e.g., PBMCs, T-cells) Pre_treat Pre-treat with UAMC00039 (or vehicle control) Isolate_Cells->Pre_treat Stimulate Stimulate Cells (e.g., anti-CD3/CD28, PMA/Ionomycin) Pre_treat->Stimulate Incubate Incubate for desired time Stimulate->Incubate Assay Perform Functional Assays Incubate->Assay Proliferation T-cell Proliferation Assay Assay->Proliferation Cytokine Cytokine Secretion Assay Assay->Cytokine Activation Activation Marker Analysis Assay->Activation

References

Application Notes and Protocols: UAMC00039 Dihydrochloride in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC00039 dihydrochloride is a potent and highly selective inhibitor of Dipeptidyl Peptidase II (DPP-II), with an IC50 of 0.48 nM.[1][2][3] While the role of other dipeptidyl peptidases, such as DPP4 (also known as CD26), in cancer has been a subject of extensive research, the specific involvement of DPP-II in oncogenic processes remains an area of active investigation. DPP family members are known to have diverse and sometimes contradictory roles in cancer, acting as either tumor suppressors or promoters depending on the cancer type and context.[1][4][5][6] Given the high selectivity of this compound, it serves as a critical research tool to elucidate the specific functions of DPP-II in cancer cell biology.

These application notes provide a framework for investigating the potential anti-cancer effects of this compound in various cancer cell lines. The following protocols are detailed methodologies for assessing its impact on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma48Data to be determined
A549Lung Carcinoma48Data to be determined
HCT116Colon Carcinoma48Data to be determined
DU145Prostate Carcinoma48Data to be determined
U-87 MGGlioblastoma48Data to be determined

Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
MCF-7 Control (DMSO)Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined
A549 Control (DMSO)Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined

Table 3: Cell Cycle Analysis of Cancer Cell Lines Treated with this compound

Cell LineTreatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7 Control (DMSO)Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined
A549 Control (DMSO)Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
2 x IC50Data to be determinedData to be determinedData to be determined

Table 4: Western Blot Analysis of Key Signaling Proteins

Cell LineTreatmentRelative Protein Expression (Normalized to Loading Control)
p-Akt Akt Bcl-2
MCF-7 Control (DMSO)Data to be determinedData to be determinedData to be determined
UAMC00039 (IC50)Data to be determinedData to be determinedData to be determined
A549 Control (DMSO)Data to be determinedData to be determinedData to be determined
UAMC00039 (IC50)Data to be determinedData to be determinedData to be determined

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Prepare a series of dilutions of this compound in complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for the desired time period (e.g., 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add UAMC00039 Dilutions incubate_24h->add_drug incubate_48h Incubate 48h add_drug->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis in cancer cells following treatment with this compound using flow cytometry.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.[10]

experimental_workflow_apoptosis cluster_prep Cell Culture & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with UAMC00039 seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound on cell cycle distribution in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Complete growth medium

  • PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay protocol.

  • Harvest the cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.[11]

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Western Blot Analysis

This protocol is for detecting changes in the expression levels of key signaling proteins involved in cell survival and apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Hypothetical Signaling Pathway

Based on the known roles of other DPP family members in cancer, inhibition of DPP-II by this compound could potentially modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway. The following diagram illustrates a hypothetical mechanism of action.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DPPII DPP-II Substrate Pro-survival Substrate DPPII->Substrate Cleavage/ Inactivation UAMC00039 UAMC00039 UAMC00039->DPPII Inhibition PI3K PI3K Substrate->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bcl2 Bcl-2 pAkt->Bcl2 Upregulation Bax Bax pAkt->Bax Downregulation Proliferation Cell Proliferation pAkt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Hypothetical signaling pathway affected by UAMC00039.

Disclaimer: The quantitative data presented in the tables are for illustrative purposes only and do not represent actual experimental results. The signaling pathway is a hypothetical model based on the known functions of related enzymes and requires experimental validation. Researchers should optimize the provided protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for In Vivo Studies with UAMC00039 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the available information and protocols for conducting in vivo studies using UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II).

Introduction

This compound is a small molecule inhibitor of dipeptidyl peptidase II (DPP-II), an intracellular serine protease. DPP-II is involved in the cleavage of N-terminal dipeptides from oligopeptides with a penultimate proline or alanine residue.[1][2] Its physiological role is not fully elucidated but is suggested to be involved in processes such as cell differentiation, apoptosis, and the degradation of collagen fragments and neuropeptides.[1][2] Inhibition of DPP-II is a subject of research for its potential therapeutic applications in conditions characterized by chronic inflammation and immune dysregulation.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueSpeciesAdministration RouteVehicleReference
Dosage 2 mg/kgRatOral2% Tween 80(Maes MB, et al., 2006)

Note: The treatment duration for the in vivo studies is not specified in the publicly available literature.

Experimental Protocols

The following protocol is based on the limited information available from the primary study by Maes MB, et al., 2006. Researchers should optimize the protocol based on their specific experimental design and animal model.

In Vivo Efficacy Study of this compound in a Rat Model

1. Objective:

To evaluate the in vivo effects of this compound in a rat model.

2. Materials:

  • This compound

  • Vehicle: 2% (v/v) Tween 80 in sterile water

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and monitoring

3. Methods:

a. Animal Acclimation:

  • House animals in a controlled environment (temperature, humidity, and light/dark cycle) for at least one week prior to the experiment.

  • Provide access to standard chow and water ad libitum.

b. Formulation Preparation:

  • Prepare a stock solution of this compound.

  • On the day of dosing, dilute the stock solution with the 2% Tween 80 vehicle to achieve the final concentration for a 2 mg/kg dosage. The final volume for oral gavage is typically 5-10 mL/kg.

c. Animal Grouping and Dosing:

  • Randomly assign animals to treatment and control groups (n=3-5 animals per group is recommended).

  • Treatment Group: Administer this compound orally at a dose of 2 mg/kg.

  • Control Group: Administer an equivalent volume of the vehicle (2% Tween 80) orally.

d. Treatment Duration:

  • The specific treatment duration is not available in the cited literature. Researchers must determine the appropriate treatment duration based on the study's objectives, the pharmacokinetic profile of the compound if available, and the specific disease model being used. This may range from a single dose for acute studies to multiple doses over several days or weeks for chronic studies.

e. Monitoring and Endpoint Analysis:

  • Monitor animals daily for any signs of toxicity or changes in behavior.

  • At the end of the study, collect relevant biological samples (e.g., blood, tissues) for downstream analysis (e.g., measurement of DPP-II activity, biomarker analysis, histopathology).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation Formulation_Prep Formulation Preparation (2 mg/kg in 2% Tween 80) Animal_Acclimation->Formulation_Prep Randomization Randomization of Animals Formulation_Prep->Randomization Treatment_Group Treatment Group (UAMC00039, 2 mg/kg, oral) Randomization->Treatment_Group Control_Group Control Group (Vehicle, oral) Randomization->Control_Group Monitoring Daily Monitoring Treatment_Group->Monitoring Control_Group->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., DPP-II activity, Biomarkers) Monitoring->Endpoint_Analysis

Caption: Experimental workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway of DPP-II Inhibition

dpp2_inhibition cluster_pathway DPP-II Activity and Inhibition DPPII Dipeptidyl Peptidase II (DPP-II) Cleavage Cleavage DPPII->Cleavage Substrate Bioactive Peptides (X-Pro/Ala-...) Substrate->Cleavage Downstream_Effects Modulation of Physiological Processes (e.g., Inflammation, Cell Differentiation) Substrate->Downstream_Effects Prevents Inactivation Inactive_Products Inactive Products Cleavage->Inactive_Products UAMC00039 UAMC00039 dihydrochloride UAMC00039->Inhibition

Caption: Hypothetical mechanism of this compound action.

References

Application Notes and Protocols for Assessing UAMC00039 Dihydrochloride Cell Permeability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

UAMC00039 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase II (DPPII), a serine protease implicated in various physiological processes.[1][2] The therapeutic efficacy of UAMC00039 is contingent not only on its enzymatic inhibitory activity but also on its ability to permeate cell membranes to reach its intracellular target.[1] Previous studies have indicated that UAMC00039 is capable of entering peripheral blood mononuclear cells (PBMCs) and U937 cells, demonstrating its cell-permeable nature.[1]

These application notes provide detailed protocols for assessing the cell permeability of this compound using established in vitro models. The following assays are described: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion, and the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell-based assays for evaluating permeability across intestinal and blood-brain barrier models, respectively.[3][4][5][6]

Key Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, non-cell-based method used to predict passive transcellular permeability.[3][7][8] It measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[9]

Experimental Protocol:

  • Preparation of Lipid Membrane: A solution of 1% lecithin in dodecane is prepared and sonicated until fully mixed.[8] 5 µL of this solution is added to the membrane of each well of a 96-well donor plate.[8]

  • Preparation of Solutions:

    • Donor Solution: Prepare a 10 µM solution of this compound in a suitable buffer (e.g., 1X PBS, pH 7.4) with 5% DMSO.[8]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of 1X PBS with 5% DMSO.[8]

  • Assay Procedure:

    • Add 150 µL of the donor solution containing UAMC00039 to the donor plate wells.[8]

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 10-20 hours.[8]

  • Analysis:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Quantify the concentration of UAMC00039 in each sample using LC-MS/MS.[7]

    • The apparent permeability coefficient (Papp) is calculated using the following equation:

      Papp = (-ln(1 - CA/Ceq)) * (VD * VA) / ((VD + VA) * A * t)

      Where:

      • CA is the concentration of the compound in the acceptor well.

      • Ceq is the equilibrium concentration ((VD * CD + VA * CA) / (VD + VA)).

      • VD is the volume of the donor well.

      • VA is the volume of the acceptor well.

      • A is the area of the membrane.

      • t is the incubation time.

Data Presentation:

CompoundConcentration (µM)Incubation Time (h)Papp (x 10-6 cm/s)
This compound1018Experimental Value
Low Permeability Control1018Experimental Value
High Permeability Control1018Experimental Value
Caco-2 Cell Permeability Assay

The Caco-2 assay is a widely used in vitro model to predict human intestinal absorption of drugs.[10][11] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[4][11]

Experimental Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto 24-well Transwell® plates at an appropriate density.

    • Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[4]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer. A TEER value of ≥200 Ω·cm² indicates a suitable monolayer for the assay.[12]

    • The permeability of a fluorescent marker with low permeability, such as Lucifer yellow, can also be assessed.[7]

  • Transport Studies:

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Add the dosing solution containing 10 µM this compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.[4]

    • Basolateral to Apical (B-A) Transport:

      • Add the dosing solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate the plates at 37°C with gentle shaking for 2 hours.[4]

  • Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of UAMC00039 using LC-MS/MS.[10]

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B). An efflux ratio ≥2 suggests the involvement of active efflux transporters.[4]

Data Presentation:

CompoundDirectionPapp (x 10-6 cm/s)Efflux Ratio
This compoundA-BExperimental ValueCalculated
B-AExperimental Value
Atenolol (Low Permeability)A-BExperimental ValueCalculated
Metoprolol (High Permeability)A-BExperimental ValueCalculated
MDCK Cell Permeability Assay

The MDCK cell permeability assay is often used to predict blood-brain barrier penetration.[13] MDCK cells form a polarized monolayer with tight junctions.[13] To investigate the role of specific transporters like P-glycoprotein (P-gp), MDCK cells transfected with the human MDR1 gene (MDCK-MDR1) are used.[5][14]

Experimental Protocol:

  • Cell Culture:

    • Seed MDCK or MDCK-MDR1 cells on Transwell™ inserts and culture for 3-5 days to form a confluent monolayer.[5][14]

  • Monolayer Integrity:

    • Verify monolayer integrity by measuring TEER (typically >200 Ω·cm²).[5]

  • Transport Studies:

    • Perform bidirectional transport studies (A-B and B-A) as described for the Caco-2 assay. A typical test concentration is 10 µM.[5]

    • Incubate for 90 minutes at 37°C in a CO2 incubator.[5]

  • Analysis:

    • Quantify UAMC00039 concentrations using LC-MS/MS.[5]

    • Calculate Papp values and the efflux ratio. An efflux ratio ≥2 in MDCK-MDR1 cells suggests that the compound is a substrate of P-gp.[5][14]

Data Presentation:

Cell LineCompoundDirectionPapp (x 10-6 cm/s)Efflux Ratio
MDCKThis compoundA-BExperimental ValueCalculated
B-AExperimental Value
MDCK-MDR1This compoundA-BExperimental ValueCalculated
B-AExperimental Value
Prazosin (P-gp Substrate)A-BExperimental ValueCalculated
B-AExperimental Value

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Permeability Assays cluster_analysis Analysis UAMC_prep Prepare UAMC00039 Dosing Solution PAMPA PAMPA Assay UAMC_prep->PAMPA Caco2 Caco-2 Assay UAMC_prep->Caco2 MDCK MDCK Assay UAMC_prep->MDCK Control_prep Prepare Control Compound Solutions Control_prep->PAMPA Control_prep->Caco2 Control_prep->MDCK LCMS LC-MS/MS Quantification PAMPA->LCMS Caco2->LCMS MDCK->LCMS Calc Calculate Papp and Efflux Ratio LCMS->Calc Report Data Reporting Calc->Report

Caption: Workflow for assessing UAMC00039 cell permeability.

Signaling_Pathway UAMC UAMC00039 dihydrochloride Membrane Cell Membrane UAMC->Membrane Permeation DPPII Dipeptidyl Peptidase II (DPPII) UAMC->DPPII Inhibition Products Cleavage Products DPPII->Products Substrate DPPII Substrate Substrate->DPPII Downstream Downstream Cellular Effects Products->Downstream

References

Troubleshooting & Optimization

UAMC00039 Dihydrochloride: A Technical Guide to Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the potent dipeptidyl peptidase II (DPP-II) inhibitor, UAMC00039 dihydrochloride, proper handling and solubilization are critical for experimental success. This guide provides a comprehensive overview of its solubility in commonly used laboratory solvents, detailed protocols for solution preparation, and troubleshooting advice for common challenges.

Solubility Data

This compound exhibits good solubility in both aqueous and organic solvents, facilitating its use in a variety of experimental settings. The following table summarizes the available quantitative solubility data.

SolventConcentration (Molar)Concentration (Mass)Source
WaterSoluble to 100 mM-[1]
DMSOSoluble to 100 mM≥133.6 mg/mL[1][2]
DMSO-14 mg/mL[3]
PBS (pH 7.2)-10 mg/mL[3]

Note: The molecular weight of this compound is 382.76 g/mol .[1] Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis for the most accurate calculations.

Experimental Protocols

Stock Solution Preparation (100 mM in DMSO)

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, weigh 38.28 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure no particulates are present.

  • Storage: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[4] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4]

Aqueous Solution Preparation

For aqueous solutions, it is advisable to first prepare a concentrated stock in DMSO and then dilute it into the aqueous buffer of choice. If preparing a stock solution directly in water or a buffer like PBS, ensure the final concentration does not exceed the solubility limit. For aqueous solutions intended for cell culture, sterile filtration using a 0.22 µm filter is recommended after dilution.[4]

Troubleshooting and FAQs

Q1: My this compound is not fully dissolving in water/buffer.

A1: this compound has a reported solubility of up to 100 mM in water.[1] However, solubility can be affected by pH and the presence of other solutes. If you encounter issues:

  • Try gentle heating: Warm the solution to 37°C to aid dissolution.[4]

  • Sonication: Brief sonication can help break up any clumps and facilitate dissolution.[4]

  • pH adjustment: Ensure the pH of your aqueous solution is compatible with the compound's stability and solubility.

  • Prepare a DMSO stock first: Dissolving the compound in DMSO first and then diluting it into your aqueous buffer is a reliable method to achieve the desired final concentration.

Q2: I observed precipitation when diluting my DMSO stock into an aqueous buffer.

A2: This can occur if the final concentration in the aqueous buffer exceeds the compound's solubility in that specific medium. To resolve this:

  • Increase the DMSO percentage: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system.

  • Lower the final compound concentration: You may need to work at a lower concentration of this compound in your final assay.

Q3: How should I store my this compound solutions?

A3: For long-term stability, stock solutions in DMSO should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[4] Avoid repeated freeze-thaw cycles.[4] Aqueous solutions should ideally be prepared fresh for each experiment.

Q4: Is this compound stable in cell culture medium?

A4: Studies have shown that UAMC00039 is stable for at least 48 hours at 37°C in RPMI culture medium and in a DPPII assay buffer (50 mM cacodylate buffer, pH 5.5).[4]

Experimental Workflow

The following diagram illustrates a typical workflow for preparing a this compound working solution for in vitro experiments.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh UAMC00039 dihydrochloride add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer (e.g., cell culture medium) thaw->dilute filter Sterile Filter (0.22 µm) if necessary dilute->filter use Use in Experiment filter->use

Caption: Workflow for preparing this compound solutions.

References

potential off-target effects of UAMC00039 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of UAMC-00039 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of UAMC-00039 dihydrochloride?

A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as DPP2, with a reported IC50 of approximately 0.48 nM.[1][2][3] Its high affinity for DPP-II makes it a valuable tool for studying the physiological functions of this enzyme.

Q2: What is the known selectivity profile of UAMC-00039 against other dipeptidyl peptidases?

A2: UAMC-00039 exhibits high selectivity for DPP-II over other members of the dipeptidyl peptidase family, including DPP-IV, DPP-8, and DPP-9.[3] The inhibitory concentrations for these other peptidases are in the micromolar range, indicating a significantly lower affinity compared to its nanomolar affinity for DPP-II.[3] For a detailed comparison of IC50 values, please refer to the Data Presentation section below.

Q3: Has UAMC-00039 been tested for in vivo toxicity or off-target effects?

A3: Limited in vivo studies have been reported. In one study, oral administration of UAMC-00039 at 2 mg/kg in rats and mice did not show signs of acute toxicity.[1][4] Various physiological parameters, including general behavior, body temperature, respiration, bleeding time, blood pressure, urine volume, liver function, and fasting glucose, were reportedly unaffected at this dose.[1][4]

Q4: I am observing an unexpected phenotype in my cell-based assay after treatment with UAMC-00039. Could this be an off-target effect?

A4: While UAMC-00039 is highly selective for DPP-II, it is possible that at higher concentrations or in specific cellular contexts, off-target effects could occur. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. Refer to the Troubleshooting Guide below for steps to investigate unexpected results.

Q5: What is the stability of UAMC-00039 in experimental conditions?

A5: UAMC-00039 has been reported to be stable for at least 48 hours at 37°C in cell culture medium and in DPPII assay buffer.[1][4] It is also cell-permeable, with studies showing it can enter peripheral blood mononuclear cells (PBMCs) within one minute.[1][4]

Data Presentation

The following table summarizes the known inhibitory potency of UAMC-00039 dihydrochloride against various dipeptidyl peptidases.

Target EnzymeIC50 Value
Dipeptidyl Peptidase II (DPP-II)0.48 nM
Dipeptidyl Peptidase IV (DPP-IV)165 µM
Dipeptidyl Peptidase 8 (DPP-8)142 µM
Dipeptidyl Peptidase 9 (DPP-9)78.6 µM

Data sourced from R&D Systems product information.[3]

Troubleshooting Guides

Issue: Unexpected or inconsistent results in cellular assays.

If you are observing unexpected phenotypes or inconsistent results in your experiments with UAMC-00039, consider the following troubleshooting steps:

  • Confirm Target Engagement:

    • Measure the activity of DPP-II in your cell lysates or intact cells after treatment with UAMC-00039 to confirm that the inhibitor is engaging its primary target at the concentrations used.

    • Perform a dose-response curve to ensure you are using a concentration that is appropriate for DPP-II inhibition without being in vast excess, which could increase the likelihood of off-target effects.

  • Evaluate Cell Viability:

    • Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to rule out cytotoxicity as the cause of the observed phenotype. Although in vivo acute toxicity was not observed at 2 mg/kg, high concentrations in vitro could potentially affect cell health.

  • Include Control Compounds:

    • If available, use a structurally different DPP-II inhibitor as a control. If a similar phenotype is observed, it is more likely to be an on-target effect of DPP-II inhibition.

    • Consider using an inactive analog of UAMC-00039, if available, as a negative control.

  • Assess Off-Target Activity:

    • If you suspect off-target activity on other proteases, you can perform a protease screening panel. This involves testing UAMC-00039 against a broad range of proteases to identify any potential off-target interactions. See the Experimental Protocols section for a general workflow.

Experimental Protocols

Protocol 1: General Workflow for Assessing Off-Target Protease Inhibition

This protocol outlines a general approach to screen for potential off-target effects of UAMC-00039 against other proteases.

  • Protease Panel Selection:

    • Select a panel of proteases for screening. This panel should ideally include proteases from different catalytic classes (serine, cysteine, metallo-, aspartyl) and those that are functionally related to your experimental system. Given the known cross-reactivity, at a minimum, this should include other dipeptidyl peptidases.

  • Enzyme Activity Assays:

    • For each protease in the panel, use a validated activity assay. These are typically based on the cleavage of a specific fluorogenic or chromogenic substrate.

    • Determine the optimal substrate concentration (typically at or below the Km) for each enzyme.

  • Inhibitor Concentration Range:

    • Prepare a serial dilution of UAMC-00039. It is recommended to test a wide range of concentrations, for example, from 1 nM to 100 µM, to assess potency at potential off-targets.

  • Assay Procedure:

    • Pre-incubate each protease with the different concentrations of UAMC-00039 for a defined period (e.g., 15-30 minutes) at the optimal temperature and pH for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction kinetics by measuring the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the data to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value for any identified off-target interactions.

Visualizations

G UAMC-00039 Mechanism of Action UAMC00039 UAMC-00039 dihydrochloride DPPII Dipeptidyl Peptidase II (DPP-II) UAMC00039->DPPII Inhibition Products Cleaved Products DPPII->Products Cleavage Substrate DPP-II Substrates Substrate->DPPII

Caption: On-target signaling pathway of UAMC-00039.

G Experimental Workflow for Off-Target Screening start Start: Select Protease Panel assay Perform Enzyme Activity Assays start->assay preincubate Pre-incubate Proteases with UAMC-00039 assay->preincubate inhibitor Prepare Serial Dilutions of UAMC-00039 inhibitor->preincubate reaction Initiate Reaction with Substrate preincubate->reaction measure Measure Kinetic Activity reaction->measure analysis Data Analysis: Calculate IC50 measure->analysis end End: Identify Off-Targets analysis->end

Caption: Workflow for protease inhibitor off-target screening.

References

troubleshooting inconsistent results with UAMC00039 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UAMC-00039 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is UAMC-00039 dihydrochloride and what is its primary mechanism of action?

A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II).[1][2] Its high potency is demonstrated by an IC50 value of 0.48 nM.[1][3][4][5] It exhibits significant selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[4][5] DPP-II is understood to be involved in the degradation of collagen, substance P, and other proline-containing neuropeptides.[3]

Q2: I am observing lower than expected potency in my cell-based assays. What could be the issue?

A2: Several factors could contribute to lower than expected potency. Firstly, verify the proper dissolution and stability of the compound. UAMC-00039 dihydrochloride is stable for at least 48 hours at 37°C in culture medium.[1] However, improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. Secondly, while the compound has been shown to enter peripheral blood mononuclear cells (PBMCs) within a minute, cell permeability can vary between cell lines.[1] Finally, ensure your assay conditions, such as pH and incubation time, are optimal for both the cells and the compound's activity.

Q3: My experimental results are inconsistent between batches of the compound. Why might this be happening?

A3: Inconsistency between batches can arise from variations in purity and handling. It is crucial to obtain a certificate of analysis (CoA) for each batch to confirm its purity, which should be ≥98%. Ensure that each new batch is prepared and stored identically to previous batches. For sensitive experiments, it is advisable to qualify each new batch by running a standard control experiment to confirm its activity.

Q4: What are the recommended solvents for dissolving UAMC-00039 dihydrochloride?

A4: UAMC-00039 dihydrochloride has good solubility in several common laboratory solvents. For specific concentrations, please refer to the solubility data table below. It is recommended to prepare fresh solutions for use.[1] If precipitation is observed, gentle heating and/or sonication may aid in dissolution.[1]

Q5: How should I store UAMC-00039 dihydrochloride stock solutions?

A5: For long-term storage, it is recommended to store UAMC-00039 dihydrochloride at -20°C.[3][5][6] Stock solutions can be stored at -80°C for up to six months or at -20°C for one month in a sealed container, protected from moisture.[1] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Activity Compound Degradation: Improper storage or handling.Store the solid compound and stock solutions as recommended (-20°C or -80°C).[1][3][5][6] Avoid multiple freeze-thaw cycles. Prepare fresh working solutions from a stock solution for each experiment.
Incomplete Dissolution: Compound has not fully dissolved in the solvent.Refer to the solubility data table for appropriate solvents and concentrations. Use of an ultrasonic bath can aid in dissolution.[1] Visually inspect the solution to ensure it is clear and free of precipitates.
Suboptimal Assay Conditions: pH of the assay buffer may not be optimal.The stability of UAMC-00039 has been monitored in cacodylate buffer at pH 5.5.[1] Ensure your assay buffer pH is compatible with the compound's activity and the biological system being studied.
Inconsistent Results Cell Line Variability: Different cell lines may have varying levels of DPP-II expression or different membrane permeability.Characterize the expression of DPP-II in your cell line. If permeability is a concern, consider using a cell line that has been previously shown to be responsive to UAMC-00039 or perform a time-course experiment to determine optimal incubation time.[1]
Interaction with Media Components: Components in the cell culture medium (e.g., serum proteins) may bind to the compound, reducing its effective concentration.Consider reducing the serum concentration in your media during the treatment period, if compatible with your experimental design. Include appropriate vehicle controls in all experiments.
Unexpected Off-Target Effects High Compound Concentration: Using excessively high concentrations may lead to inhibition of other proteases.Use the lowest effective concentration of UAMC-00039 dihydrochloride based on its potent IC50 (0.48 nM).[1][3][4][5] Refer to the selectivity data table to be aware of the concentrations at which off-target inhibition might occur.
Contamination of Compound: The compound may be contaminated with other active substances.Always source the compound from a reputable supplier and refer to the certificate of analysis for purity information.

Data Presentation

Table 1: Solubility of UAMC-00039 Dihydrochloride

SolventSolubilityReference
Water100 mM
DMSO≥133.6 mg/mL[6]
DMSO100 mM
DMSO14 mg/mL[3]
PBS (pH 7.2)10 mg/mL[3]
Ethanol5 mg/mL[3]
DMF2 mg/mL[3]

Table 2: Selectivity Profile of UAMC-00039

EnzymeIC50Reference
DPP-II0.48 nM[1][3][4][5]
DPP-IV165 µM[1][3][4][5]
DPP-8142 µM[4][5]
DPP-978.6 µM[4][5]

Experimental Protocols

General Protocol for In Vitro DPP-II Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation of UAMC-00039 Dihydrochloride Stock Solution:

    • Dissolve UAMC-00039 dihydrochloride in an appropriate solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][3][5][6]

  • Cell Culture and Treatment:

    • Culture cells (e.g., U937 cells) in appropriate media and conditions.[1]

    • Incubate cells with various concentrations of UAMC-00039 dihydrochloride for a predetermined time (e.g., 15 minutes to 1 hour) at 37°C.[1] Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After incubation, wash the cells with PBS.[1]

    • Lyse the cells using a suitable lysis buffer (e.g., 100 mM HEPES buffer pH 7.4, 10 mM EDTA, 70 µg/mL aprotinin, and 1% octylglucoside) overnight at 4°C.[1]

  • DPP-II Activity Assay:

    • Measure the DPP-II activity in the cell lysates using a fluorogenic or chromogenic substrate specific for DPP-II.

    • Generate concentration-response curves to determine the IC50 of UAMC-00039 dihydrochloride in your specific cell system.

Visualizations

G cluster_0 Simplified DPP-II Signaling Pathway UAMC00039 UAMC-00039 DPPII DPP-II UAMC00039->DPPII Inhibits Degradation Degradation DPPII->Degradation Catalyzes ProlinePeptides Proline-containing Peptides ProlinePeptides->DPPII Substrate BioactivePeptides Bioactive Peptides ProlinePeptides->BioactivePeptides Precursor CellularResponse Cellular Response BioactivePeptides->CellularResponse

Caption: Simplified signaling pathway of DPP-II and its inhibition by UAMC-00039.

G cluster_1 Experimental Workflow for UAMC-00039 Testing start Start prepare_stock Prepare UAMC-00039 Stock Solution start->prepare_stock treat_cells Treat Cells with UAMC-00039 prepare_stock->treat_cells cell_culture Culture Cells cell_culture->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells activity_assay DPP-II Activity Assay lyse_cells->activity_assay data_analysis Data Analysis (IC50 determination) activity_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating UAMC-00039 dihydrochloride in vitro.

References

how to handle hygroscopic UAMC00039 dihydrochloride powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: UAMC-00039 Dihydrochloride

This guide provides researchers, scientists, and drug development professionals with essential information for handling and using hygroscopic UAMC-00039 dihydrochloride powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is UAMC-00039 dihydrochloride?

A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of the enzyme dipeptidyl peptidase II (DPP-II), with a reported IC50 (half-maximal inhibitory concentration) of 0.48 nM.[1][2] It shows high selectivity for DPP-II over other peptidases like DPP-IV, DPP-8, and DPP-9.[3] Its primary use is in laboratory research to study the physiological function of DPP-II.[1][4]

Q2: What are the recommended storage conditions for the powder and its solutions?

A2: Due to its hygroscopic nature (tendency to absorb moisture from the air), proper storage is critical.

  • Powder: The solid powder should be stored at -20°C in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[3][5][6]

  • Stock Solutions: Prepared stock solutions should be stored sealed and protected from moisture. For stability, store at -20°C for up to one month or at -80°C for up to six months.[2]

Q3: How should I dissolve UAMC-00039 dihydrochloride?

A3: The compound is soluble in both water and Dimethyl Sulfoxide (DMSO).[3]

  • In water, it is soluble up to 100 mM.[3]

  • In DMSO, it is soluble up to 100 mM[3] or ≥133.6 mg/mL.[5] For cell culture experiments, it is common to prepare a high-concentration stock in DMSO and then dilute it into the aqueous culture medium.

Q4: How stable is the compound in experimental conditions?

A4: UAMC-00039 is reported to be stable for at least 48 hours at 37°C in standard cell culture medium and in DPP-II assay buffer, indicating good stability during typical experimental durations.[2]

Physicochemical and Biological Properties

The following table summarizes key quantitative data for UAMC-00039 dihydrochloride.

PropertyValueSource(s)
Molecular Weight 382.76 g/mol [3][5]
Molecular Formula C₁₆H₂₄ClN₃O·2HCl[3]
Purity ≥98%[3]
Solubility (Water) Up to 100 mM[3]
Solubility (DMSO) Up to 100 mM[3]
IC50 (DPP-II) 0.48 nM[1][2][3]
IC50 (DPP-9) 78.6 µM[3]
IC50 (DPP-8) 142 µM[3]
IC50 (DPP-IV) 165 µM[2][3]

Troubleshooting Guide

Q5: The UAMC-00039 powder in the vial appears clumpy or sticky. Can I still use it?

A5: Clumping indicates that the powder has likely absorbed moisture from the air. While it may still be usable, the accuracy of weighing will be compromised, potentially leading to incorrect concentrations.

  • Recommendation: If possible, handle the powder in a controlled environment like a glove box with low humidity. If the clumping is minor, you may proceed with caution. Ensure the material dissolves completely. For critical experiments, using a fresh, non-clumped vial is advised.

Q6: I am not observing the expected level of DPP-II inhibition in my experiment. What could be wrong?

A6: Several factors could lead to lower-than-expected activity. Follow a systematic troubleshooting approach to identify the issue.

G start No / Low Inhibition Observed check_storage 1. Verify Compound Storage - Was powder stored at -20°C? - Was stock solution stored correctly (-20°C or -80°C)? start->check_storage check_calc 2. Review Calculations - Molarity of stock solution? - Dilution series for working conc.? - Final conc. in assay? check_storage->check_calc check_protocol 3. Examine Protocol - Correct controls included? - Appropriate incubation time? - Cell viability okay? check_calc->check_protocol check_reagents 4. Check Other Reagents - Enzyme activity in control? - Substrate integrity? - Buffer pH correct? check_protocol->check_reagents resolve Problem Identified & Resolved check_reagents->resolve

Troubleshooting workflow for unexpected experimental results.

Q7: The compound precipitates when I add it to my aqueous cell culture medium. How can I fix this?

A7: This is often due to the "salting out" effect when a highly concentrated DMSO stock is diluted into an aqueous buffer.

  • Avoid High DMSO Concentrations: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and ideally below 0.1%, as high concentrations can be toxic to cells.

  • Use Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in pre-warmed medium, vortex gently, and then add this intermediate solution to your final culture volume.

  • Increase Mixing: Add the compound solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersal.

Experimental Protocols & Methodologies

Protocol 1: Handling and Preparation of Stock Solutions

This protocol outlines the best practices for handling the hygroscopic powder to ensure accurate and reproducible results.

G cluster_prep Preparation Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase equilibrate 1. Equilibrate vial to Room Temperature (~20-30 min) weigh 2. Weigh Powder Rapidly (Use glove box if available) equilibrate->weigh add_solvent 3. Add Solvent (DMSO or Water) to pre-calculated volume weigh->add_solvent vortex 4. Cap Vial and Vortex Until Fully Dissolved add_solvent->vortex aliquot 5. Aliquot into smaller, single-use tubes vortex->aliquot store 6. Store Aliquots (-20°C or -80°C) aliquot->store

Workflow for preparing stock solutions from hygroscopic powder.

Methodology:

  • Equilibration: Before opening, allow the vial of UAMC-00039 dihydrochloride to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Perform this step as quickly as possible. If available, use an analytical balance inside a glove box with a controlled low-humidity atmosphere. If not, have all materials ready to minimize the powder's exposure to air.

  • Solubilization: Add the appropriate volume of solvent (e.g., DMSO for a 100 mM stock) directly to the vial containing the weighed powder.

  • Dissolution: Cap the vial securely and vortex thoroughly until all solid material is completely dissolved. Gentle warming in a water bath (≤37°C) may be used if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes. This prevents repeated freeze-thaw cycles and moisture contamination of the main stock.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store immediately at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[2]

Protocol 2: General Cell-Based DPP-II Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of UAMC-00039 in a cell-based assay using a fluorogenic DPP-II substrate.

Materials:

  • Cells expressing DPP-II (e.g., U937 human monocytic cells).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • UAMC-00039 dihydrochloride stock solution (e.g., 10 mM in DMSO).

  • DPP-II assay buffer (e.g., 50 mM cacodylate, pH 5.5).[2]

  • Fluorogenic DPP-II substrate.

  • 96-well plates (black, clear bottom for fluorescence).

  • Plate reader with appropriate filters for the chosen substrate.

Methodology:

  • Cell Seeding: Seed U937 cells into a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare a serial dilution of the UAMC-00039 stock solution in complete culture medium to achieve the desired final concentrations. Include a "vehicle control" containing the same final concentration of DMSO as the highest inhibitor concentration.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of UAMC-00039 or vehicle control.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours). The compound is known to enter peripheral blood mononuclear cells within 1 minute.[2]

  • Cell Lysis (Optional but Recommended): Wash the cells with PBS and then lyse them with a buffer compatible with the DPP-II assay to measure intracellular enzyme activity.

  • Enzyme Reaction: Add the DPP-II assay buffer followed by the fluorogenic substrate to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader heated to 37°C. Measure the kinetic increase in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration. Normalize the rates to the vehicle control (100% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mechanism of Action Visualization

UAMC-00039 functions by directly binding to the active site of the DPP-II enzyme, preventing it from cleaving its natural peptide substrates.

G cluster_normal Normal DPP-II Activity cluster_inhibited Inhibited State Substrate Peptide Substrate DPPII DPP-II Enzyme Substrate->DPPII Products Cleaved Products DPPII->Products Cleavage UAMC UAMC-00039 DPPII_Inhib DPP-II Enzyme UAMC->DPPII_Inhib Inhibition NoProducts No Cleavage DPPII_Inhib->NoProducts

Mechanism of DPP-II inhibition by UAMC-00039.

References

UAMC00039 dihydrochloride degradation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: UAMC-00039 Dihydrochloride

This technical support center provides guidance on the storage, handling, and stability of UAMC-00039 dihydrochloride for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store UAMC-00039 dihydrochloride upon receipt?

A1: UAMC-00039 dihydrochloride is typically shipped at room temperature. Upon receipt, it is recommended to store the solid compound under the following conditions:

  • Short-term (days to weeks): 0 - 4°C in a dry, dark environment.

  • Long-term (months to years): -20°C in a dry, dark environment.[1]

Q2: What are the recommended storage conditions for UAMC-00039 dihydrochloride stock solutions?

A2: For prepared stock solutions, it is advised to aliquot the solution to prevent degradation from repeated freeze-thaw cycles.[2] Recommended storage is as follows:

  • -20°C: Use within 1 month.[2]

  • -80°C: Use within 6 months.[2]

Always store stock solutions sealed and protected from moisture.[2]

Q3: What solvents can be used to prepare UAMC-00039 dihydrochloride stock solutions?

A3: UAMC-00039 dihydrochloride is soluble in the following solvents:

  • Water: Soluble up to 100 mM.

  • DMSO: Soluble up to 100 mM.

If you use water to prepare your stock solution, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[2]

Q4: How stable is UAMC-00039 dihydrochloride in experimental conditions?

A4: UAMC-00039 has been shown to be stable for at least 48 hours at 37°C in both culture medium and DPPII assay buffer.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound precipitation in stock solution - Solution concentration is too high.- Improper storage.- Gently warm and/or sonicate the solution to aid dissolution.[2]- Ensure storage at the recommended temperature and protection from moisture.[2]
Loss of compound activity in experiments - Degradation of stock solution due to multiple freeze-thaw cycles.- Instability in experimental buffer.- Aliquot stock solutions to minimize freeze-thaw cycles.[2]- Prepare fresh working solutions for each experiment.[2]- Confirm the stability of the compound in your specific experimental buffer and conditions.
Inconsistent experimental results - Inaccurate concentration of stock solution.- Degradation of the compound.- Use the batch-specific molecular weight provided on the vial and Certificate of Analysis for accurate concentration calculations.- Follow recommended storage and handling procedures to ensure compound integrity.

Experimental Protocols

Protocol for Assessing the Stability of UAMC-00039 in Culture Medium

This protocol is based on methodology described in the literature.[2]

  • Preparation of UAMC-00039 Solution: Prepare a stock solution of UAMC-00039 dihydrochloride in a suitable solvent (e.g., DMSO).

  • Incubation: Dilute the stock solution to the desired final concentration in pre-warmed (37°C) RPMI medium.

  • Time Points: Incubate the solution at 37°C and take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Activity Assay: At each time point, measure the inhibitory capacity (IC50) of the UAMC-00039 solution on DPPII activity to determine if there is any loss of potency over time.

Visualizations

experimental_workflow Experimental Workflow for UAMC-00039 Stability Testing prep Prepare UAMC-00039 Stock Solution dilute Dilute in Pre-warmed Culture Medium (37°C) prep->dilute incubate Incubate at 37°C dilute->incubate sample Sample at Multiple Time Points incubate->sample assay Measure DPPII Inhibitory Activity (IC50) sample->assay analyze Analyze Data for Potency Changes assay->analyze

Caption: Workflow for assessing the stability of UAMC-00039 in culture medium.

troubleshooting_workflow Troubleshooting UAMC-00039 Degradation start Inconsistent or Unexpected Results check_storage Verify Storage Conditions (Solid & Stock Solution) start->check_storage check_prep Review Solution Preparation Protocol start->check_prep check_handling Assess Handling Procedures (e.g., Freeze-Thaw Cycles) start->check_handling check_purity Consider Compound Purity (Check CoA) start->check_purity new_stock Prepare Fresh Stock Solution check_storage->new_stock check_prep->new_stock check_handling->new_stock rerun Re-run Experiment check_purity->rerun new_stock->rerun

Caption: A logical workflow for troubleshooting potential UAMC-00039 degradation.

References

dealing with UAMC00039 dihydrochloride precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UAMC-00039 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of UAMC-00039 dihydrochloride, with a specific focus on addressing challenges related to its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is UAMC-00039 dihydrochloride and what is its primary mechanism of action?

A1: UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of the enzyme Dipeptidyl Peptidase II (DPP-II), also known as DPP7.[1] It exhibits high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. Its mechanism of action is the inhibition of DPP-II, which plays a role in immune modulation, fatty acid metabolism, and chemokine signaling by cleaving N-terminal dipeptides from proline-containing substrates.[2][3]

Q2: What are the recommended solvents for UAMC-00039 dihydrochloride?

A2: UAMC-00039 dihydrochloride is soluble in water and DMSO, with a reported solubility of up to 100 mM in both solvents. It is also soluble in PBS (pH 7.2) at up to 10 mg/mL.[4]

Q3: What are the recommended storage conditions for UAMC-00039 dihydrochloride?

A3: For long-term storage, it is recommended to store UAMC-00039 dihydrochloride as a solid at -20°C in an inert atmosphere.[4]

Q4: I observed precipitation when preparing an aqueous solution of UAMC-00039 dihydrochloride. What could be the cause?

A4: Precipitation of UAMC-00039 dihydrochloride in aqueous solutions is often due to its chemical nature as a dihydrochloride salt of a weakly basic compound. The solubility of such salts is highly dependent on the pH of the solution. In neutral or alkaline conditions (pH > 7), the compound can convert to its less soluble free base form, leading to precipitation.[5][6] Other factors that can contribute to precipitation include high concentration, the use of certain buffers, and low temperature.

Troubleshooting Guide: Dealing with Precipitation

This guide provides systematic steps to diagnose and resolve issues with the precipitation of UAMC-00039 dihydrochloride in aqueous solutions.

Problem: Precipitate forms immediately upon adding UAMC-00039 dihydrochloride to an aqueous buffer.
Possible Cause Troubleshooting Step Expected Outcome
High pH of the buffer Lower the pH of your buffer. Hydrochloride salts are generally more soluble at a lower pH.[7] Prepare your solution in a slightly acidic buffer (e.g., pH 5.0-6.5) and then adjust the pH to your desired experimental value if necessary, while monitoring for any signs of precipitation.The compound dissolves completely in the lower pH buffer.
High concentration of the solution Prepare a more dilute solution. Check the solubility data to ensure you are not exceeding the solubility limit at the specific pH and temperature of your experiment.A clear solution is formed at a lower concentration.
Buffer composition Certain buffer components can interact with the compound and reduce its solubility. If possible, try dissolving the compound in sterile, deionized water first before adding it to your experimental buffer.The compound dissolves in water and remains in solution when diluted into the final buffer.
Problem: The solution is initially clear but a precipitate forms over time.
Possible Cause Troubleshooting Step Expected Outcome
Slow precipitation at experimental pH If your experiment requires a pH close to neutral, the conversion to the less soluble free base may be slow. Prepare fresh solutions immediately before use.The solution remains clear for the duration of your experiment.
Temperature changes Solubility can be temperature-dependent. If you are working at a lower temperature, try gently warming the solution. Ensure the temperature is maintained throughout your experiment.The precipitate redissolves upon warming.
Instability of the compound in the buffer While UAMC-00039 is reported to be stable in some media, interactions with specific buffer components could lead to degradation and precipitation. If possible, assess the stability of the compound in your buffer system over time.Identification of a more suitable buffer system where the compound remains stable.
General Tips for Dissolving UAMC-00039 Dihydrochloride
  • Use of Sonication and Gentle Heating: To aid dissolution, especially if precipitation is observed, gentle warming and/or sonication can be effective.

  • pH Adjustment: When preparing solutions, it is advisable to start with a slightly acidic pH to ensure complete dissolution before any subsequent pH adjustments.

  • Fresh Solutions: Always prepare aqueous solutions of UAMC-00039 dihydrochloride fresh for each experiment to minimize the risk of precipitation over time.

Quantitative Data Summary

The following table summarizes the available solubility data for UAMC-00039 dihydrochloride.

Solvent Concentration Reference
Waterup to 100 mM
DMSOup to 100 mM
PBS (pH 7.2)up to 10 mg/mL[4]
DMSO≥133.6 mg/mL[8]

Experimental Protocols

Protocol for Determining the pH-Dependent Solubility of UAMC-00039 Dihydrochloride

This protocol is based on standard methods for determining the solubility of ionizable drugs and is adapted from established biopharmaceutical guidelines.[9][10]

Objective: To determine the equilibrium solubility of UAMC-00039 dihydrochloride in aqueous buffers at different pH values (e.g., 1.2, 4.5, and 6.8) at 37°C.

Materials:

  • UAMC-00039 dihydrochloride

  • 0.1 N HCl (for pH 1.2 buffer)

  • Acetate buffer (for pH 4.5)

  • Phosphate buffer (for pH 6.8)

  • Shaking incubator or water bath with orbital shaker set to 37°C

  • Calibrated pH meter

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Buffer Preparation: Prepare the aqueous buffers at the desired pH values (1.2, 4.5, and 6.8).

  • Addition of Compound: Add an excess amount of UAMC-00039 dihydrochloride to a known volume of each buffer in separate vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Place the vials in a shaking incubator at 37°C and agitate for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • pH Measurement: After equilibration, measure the final pH of each solution to confirm it has not significantly changed.

  • Sample Collection and Filtration: Withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilution: Dilute the filtered samples with the respective buffer to a concentration that falls within the linear range of your analytical method.

  • Concentration Analysis: Determine the concentration of UAMC-00039 in each diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Calculate the solubility in mg/mL or mM by multiplying the measured concentration by the dilution factor.

  • Replicates: Perform the experiment in triplicate for each pH condition to ensure the reliability of the results.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_compound Add Excess UAMC-00039 prep_buffers->add_compound incubate Incubate at 37°C (24-48h with shaking) add_compound->incubate measure_ph Measure Final pH incubate->measure_ph filter_sample Filter Sample (0.22 µm) measure_ph->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze_conc Analyze Concentration (HPLC/UV-Vis) dilute_sample->analyze_conc calculate_sol Calculate Solubility analyze_conc->calculate_sol dpp2_signaling_pathway cluster_substrates Bioactive Peptides cluster_effects Downstream Cellular Effects UAMC00039 UAMC-00039 DPP2 DPP-II (DPP7) UAMC00039->DPP2 inhibition ProlinePeptides Proline-Containing Peptides DPP2->ProlinePeptides cleavage ImmuneMod Immune Modulation (T-cells, Macrophages) ProlinePeptides->ImmuneMod FattyAcid Fatty Acid Metabolism ProlinePeptides->FattyAcid Chemokine Chemokine Signaling ProlinePeptides->Chemokine

References

ensuring complete dissolution of UAMC00039 dihydrochloride for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of UAMC00039 dihydrochloride in experimental assays. Below you will find troubleshooting guides and frequently asked questions to ensure the complete dissolution of this compound for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), with an IC50 of 0.48 nM.[1] It exhibits high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9. DPP-II is an intracellular protease that cleaves N-terminal dipeptides from oligopeptides that have proline or alanine in the penultimate position. By inhibiting DPP-II, UAMC00039 can be used to investigate the physiological functions of this enzyme, which is thought to be involved in processes such as the degradation of collagen fragments and certain neuropeptides.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and water. Limited solubility has also been reported in ethanol. For most in vitro assays, DMSO is the recommended solvent for preparing stock solutions.

Q3: What is the recommended storage condition for this compound solutions?

A3: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] The powdered form of the compound should be stored at -20°C.

Q4: Is this compound stable in cell culture media?

A4: Yes, this compound has been reported to be stable for at least 48 hours at 37°C in cell culture medium and in DPPII assay buffer.[1]

Troubleshooting Guide: Dissolution of this compound

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Issue 1: Precipitate is observed in the stock solution.
  • Possible Cause: The concentration of the compound may have exceeded its solubility limit in the chosen solvent.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution gently in a water bath (not exceeding 37°C) while vortexing.

    • Sonication: Use a bath sonicator to aid in the dissolution of the compound. This can be particularly effective for breaking up small particles.[1]

    • Dilution: If warming and sonication are not effective, the solution may be supersaturated. Dilute the solution with additional solvent to a concentration within the known solubility range.

Issue 2: The compound precipitates out of solution when diluted in aqueous buffer or cell culture medium.
  • Possible Cause: this compound, especially when prepared as a high-concentration stock in DMSO, may precipitate when diluted into an aqueous environment where its solubility is lower.

  • Troubleshooting Steps:

    • Stepwise Dilution: Perform serial dilutions rather than a single large dilution. This gradual change in solvent composition can help keep the compound in solution.

    • Final DMSO Concentration: For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to minimize solvent toxicity and reduce the likelihood of precipitation.

    • Pre-warm Aqueous Media: Adding the DMSO stock solution to pre-warmed (37°C) aqueous buffer or media can sometimes improve solubility upon dilution.

Issue 3: Inconsistent results are observed between experiments.
  • Possible Cause: Incomplete dissolution of the compound can lead to variability in the actual concentration used in assays.

  • Troubleshooting Steps:

    • Visual Inspection: Always visually inspect your stock and working solutions for any signs of precipitation before use. Ensure the solution is clear.

    • Fresh Dilutions: Prepare fresh working solutions from your stock solution for each experiment to avoid issues with compound stability or precipitation over time in diluted aqueous solutions.

    • Standardized Protocol: Follow a consistent and standardized protocol for dissolving and diluting the compound for all experiments.

Data Presentation

Table 1: Solubility of this compound

SolventMolecular Weight ( g/mol )Solubility (Molar)Solubility (mg/mL)
DMSO382.76~100 mM≥133.6
Water382.76~100 mM~38.3

Note: The solubility in DMSO is reported as ≥133.6 mg/mL, and in water as soluble to 100 mM. The mg/mL value for water is an approximation based on the molar solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 382.76 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.83 mg of the compound.

  • Adding Solvent: Add the appropriate volume of high-purity DMSO to the vial containing the compound.

  • Dissolution: Vortex the solution thoroughly. If any particulates are visible, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Once the compound is fully dissolved and the solution is clear, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a vial of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in cell culture medium to obtain a 100 µM solution.

  • Final Dilution: Further dilute the intermediate solution into pre-warmed cell culture medium to achieve the final desired concentration of 1 µM. For instance, add 10 µL of the 100 µM solution to 990 µL of cell culture medium.

  • Mixing: Mix the final working solution gently but thoroughly by pipetting up and down before adding it to the cells. Ensure the final DMSO concentration is below cytotoxic levels (typically ≤ 0.5%).

Mandatory Visualizations

G start Start: Dissolving UAMC00039 dihydrochloride check_solubility Consult solubility table for the chosen solvent start->check_solubility prepare_stock Prepare stock solution check_solubility->prepare_stock observe_precipitate Observe precipitate? prepare_stock->observe_precipitate warm_sonicate Warm gently (≤37°C) and/or sonicate observe_precipitate->warm_sonicate Yes stock_ready Stock solution is ready for use or storage at -20°C/-80°C observe_precipitate->stock_ready No check_dissolution Is the solution clear? warm_sonicate->check_dissolution dilute_further Dilute with more solvent check_dissolution->dilute_further No check_dissolution->stock_ready Yes dilute_further->prepare_stock dilute_for_assay Dilute stock for assay in aqueous buffer/medium stock_ready->dilute_for_assay observe_precipitate2 Observe precipitate upon dilution? dilute_for_assay->observe_precipitate2 use_stepwise_dilution Use stepwise dilution and pre-warmed medium observe_precipitate2->use_stepwise_dilution Yes assay_ready Working solution is ready observe_precipitate2->assay_ready No use_stepwise_dilution->assay_ready

Caption: Troubleshooting workflow for this compound dissolution.

G uamc UAMC00039 dihydrochloride dppii DPP-II (Dipeptidyl Peptidase II) uamc->dppii Inhibits cleavage Cleavage of N-terminal dipeptide dppii->cleavage Catalyzes substrate Oligopeptide Substrate (with N-terminal X-Pro or X-Ala) substrate->dppii Binds to products Degraded Peptide + Dipeptide cleavage->products

Caption: Mechanism of DPP-II inhibition by this compound.

References

Validation & Comparative

A Comparative Guide to UAMC00039 Dihydrochloride and Other Dipeptidyl Peptidase-II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of UAMC00039 dihydrochloride with other known Dipeptidyl Peptidase-II (DPP-II) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the potency, selectivity, and experimental evaluation of these compounds.

Introduction to DPP-II and its Inhibitors

Dipeptidyl Peptidase-II (DPP-II, also known as DPP7 or quiescent cell proline dipeptidase) is a serine protease that cleaves N-terminal dipeptides from polypeptides, with a preference for proline or alanine at the penultimate position.[1] It is implicated in various physiological processes, including immune regulation and T-cell activation.[1] The development of potent and selective DPP-II inhibitors is crucial for elucidating its specific biological functions and for potential therapeutic applications in inflammatory and autoimmune diseases.[1] this compound has emerged as a highly potent and selective inhibitor of DPP-II.[2][3]

Comparative Analysis of DPP-II Inhibitors

The following table summarizes the in vitro potency and selectivity of this compound against other DPP-II inhibitors. The data highlights the exceptional potency of UAMC00039 for DPP-II and its selectivity over other dipeptidyl peptidases.

CompoundDPP-II IC50 (nM)DPP-IV IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)Selectivity (DPP-IV/DPP-II)
This compound 0.48 [2][3]165 [2][3]142 [2]78.6 [2]~343,750
Dab-Pip130[4]>1000[4]-->7600[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates higher potency. Selectivity is calculated as the ratio of IC50 for DPP-IV to IC50 for DPP-II. A higher selectivity ratio indicates a greater preference for inhibiting DPP-II over DPP-IV.

Experimental Protocols

Determination of DPP-II Inhibitory Activity (IC50)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-II.

Materials:

  • Recombinant human DPP-II enzyme

  • DPP-II substrate: Lys-Ala-pNA (p-nitroanilide)[5]

  • Assay Buffer: 50 mM Cacodylate buffer, pH 5.5[5]

  • Test compound (e.g., this compound)

  • 96-well black microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve the DPP-II substrate in the assay buffer to a final concentration of 2x the desired final concentration.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare a series of dilutions in the assay buffer.

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add 25 µL of the diluted test compound solutions to the appropriate wells.

    • Add 25 µL of the diluted DPP-II enzyme solution to each well.

    • Include control wells with enzyme and assay buffer (no inhibitor) and wells with assay buffer only (blank).

    • Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the 2x DPP-II substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

DPP-II is known to be involved in the regulation of T-cell activation. The following diagram illustrates a simplified overview of the T-cell receptor (TCR) signaling cascade, highlighting the potential point of intervention for DPP-II inhibitors. Inhibition of DPP-II may modulate the processing of peptides involved in T-cell co-stimulation, thereby affecting downstream signaling events.

T_Cell_Activation_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ Activation DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB NF-κB Activation PKC->NFkB NFkB->Gene_Expression DPP_II DPP-II DPP_II->TCR Modulates co-stimulatory peptides UAMC00039 UAMC00039 UAMC00039->DPP_II

Caption: Simplified T-cell receptor signaling pathway and potential modulation by DPP-II.

Experimental Workflow

The following diagram outlines the general workflow for screening and characterizing DPP-II inhibitors.

DPP_II_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening (DPP-II Inhibition Assay) Compound_Library->Primary_Screening Hits Hit Compounds Primary_Screening->Hits Dose_Response Dose-Response Analysis (IC50 Determination) Hits->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Selectivity_Assay Selectivity Profiling (vs. DPP-IV, DPP-8, DPP-9) Potent_Inhibitors->Selectivity_Assay Selective_Inhibitors Selective Inhibitors Selectivity_Assay->Selective_Inhibitors Cell_Based_Assays Cell-Based Assays (T-cell activation, etc.) Selective_Inhibitors->Cell_Based_Assays Lead_Compound Lead Compound (e.g., UAMC00039) Cell_Based_Assays->Lead_Compound

Caption: Workflow for the identification and characterization of selective DPP-II inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of DPP-II, demonstrating significantly greater potency than other reported inhibitors such as Dab-Pip.[2][3][4] Its high selectivity against other dipeptidyl peptidases, particularly DPP-IV, makes it an invaluable tool for studying the specific physiological and pathological roles of DPP-II. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and development of novel DPP-II inhibitors. Further research is warranted to fully elucidate the therapeutic potential of targeting DPP-II.

References

Validating the Inhibitory Effect of UAMC-00039 Dihydrochloride in a Novel Fibrotic Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the dipeptidyl peptidase II (DPP-II) inhibitor, UAMC-00039 dihydrochloride, and an alternative inhibitor, Talabostat mesylate, in a newly proposed model of idiopathic pulmonary fibrosis (IPF). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of DPP-II inhibition in fibrotic diseases.

UAMC-00039 dihydrochloride is a potent, reversible, and competitive inhibitor of DPP-II with a reported IC50 of 0.48 nM.[1][2] It demonstrates high selectivity for DPP-II over other dipeptidyl peptidases such as DPP-IV, DPP-8, and DPP-9.[3][4] The compound is orally available and has been shown to effectively inhibit DPP-II activity in both in vitro and in vivo models without significant acute toxicity.[1][5]

This guide introduces a novel validation model utilizing a 3D co-culture of human lung fibroblasts and macrophages to mimic the fibrotic niche of IPF. This model aims to provide a more physiologically relevant environment to assess the anti-fibrotic potential of DPP-II inhibitors compared to traditional 2D cell culture.

Comparative Analysis of DPP-II Inhibitors

For this validation study, we compare UAMC-00039 dihydrochloride with Talabostat mesylate, another well-characterized inhibitor of dipeptidyl peptidases, including DPP-II.

InhibitorTarget(s)IC50 (DPP-II)Mechanism of ActionKey Features
UAMC-00039 dihydrochloride DPP-II (highly selective)0.48 nM[1][2][3]Reversible, CompetitiveOrally available, high selectivity
Talabostat mesylate FAP, DPP-IV, DPP-II, othersIn the nanomolar rangeReversible, CompetitiveBroad-spectrum dipeptidyl peptidase inhibitor

Experimental Protocols

Establishment of a 3D Co-culture Model of Lung Fibrosis

A 3D co-culture model will be established to simulate the fibrotic microenvironment of the lung.

  • Cell Lines:

    • Primary human lung fibroblasts (HLFs) isolated from IPF patients.

    • Human monocytic cell line (THP-1) differentiated into macrophages.

  • Methodology:

    • HLFs are encapsulated in a collagen-based hydrogel to form a 3D scaffold.

    • Differentiated THP-1 macrophages are seeded onto the surface of the fibroblast-laden hydrogel.

    • The co-culture is maintained in a pro-fibrotic medium containing transforming growth factor-beta 1 (TGF-β1) to induce a fibrotic phenotype.

Assessment of Anti-Fibrotic Efficacy

The efficacy of UAMC-00039 dihydrochloride and Talabostat mesylate in mitigating the fibrotic response will be evaluated.

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • UAMC-00039 dihydrochloride (at various concentrations)

    • Talabostat mesylate (at various concentrations)

  • Methodology:

    • Inhibitors are added to the co-culture medium 24 hours after TGF-β1 stimulation.

    • After 72 hours of treatment, the following endpoints will be assessed:

      • Collagen Deposition: Measured by Sirius Red staining and quantification of soluble collagen in the culture supernatant using a Sircol™ Collagen Assay.

      • Myofibroblast Differentiation: Assessed by immunofluorescence staining for alpha-smooth muscle actin (α-SMA), a key marker of myofibroblasts.

      • Pro-inflammatory Cytokine Secretion: Levels of IL-6 and TNF-α in the culture supernatant will be quantified by ELISA.

Visualizing the Experimental Approach and Underlying Pathway

To clearly illustrate the experimental design and the targeted signaling pathway, the following diagrams are provided.

G cluster_0 1. Model Establishment cluster_1 2. Induction & Treatment cluster_2 3. Endpoint Analysis HLFs Human Lung Fibroblasts (HLFs) CollagenGel Collagen Hydrogel HLFs->CollagenGel Encapsulation THP1 THP-1 Monocytes DifferentiatedMacrophages Differentiated Macrophages THP1->DifferentiatedMacrophages Differentiation 3DCoCulture 3D Co-culture CollagenGel->3DCoCulture DifferentiatedMacrophages->3DCoCulture Seeding TGFB1 TGF-β1 Stimulation 3DCoCulture->TGFB1 Treatment Inhibitor Treatment (UAMC-00039 or Talabostat) TGFB1->Treatment Collagen Collagen Deposition (Sirius Red, Sircol) Treatment->Collagen Myofibroblast Myofibroblast Differentiation (α-SMA Staining) Treatment->Myofibroblast Cytokines Cytokine Secretion (ELISA) Treatment->Cytokines

Caption: Experimental workflow for validating DPP-II inhibitors in a 3D lung fibrosis model.

G TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Fibroblast Lung Fibroblast TGFBR->Fibroblast Activates ProFibroticMediators Pro-fibrotic Mediators (e.g., Proline-containing peptides) Fibroblast->ProFibroticMediators Releases Macrophage Macrophage Macrophage->ProFibroticMediators Releases DPPII DPP-II Myofibroblast Myofibroblast Differentiation DPPII->Myofibroblast Promotes Collagen Collagen Production DPPII->Collagen Promotes Inflammation Pro-inflammatory Cytokines DPPII->Inflammation Promotes ProFibroticMediators->DPPII Substrate for Myofibroblast->Collagen UAMC00039 UAMC-00039 dihydrochloride UAMC00039->DPPII Inhibits Talabostat Talabostat mesylate Talabostat->DPPII Inhibits

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of UAMC-00039 dihydrochloride, a potent inhibitor of Dipeptidyl Peptidase II (DPP-II), with other commonly studied DPP inhibitors. The data presented herein is intended to assist researchers in evaluating the selectivity of UAMC-00039 for its primary target and its potential for off-target effects.

Introduction to UAMC-00039 Dihydrochloride

UAMC-00039 dihydrochloride is a small molecule inhibitor that has demonstrated high affinity and selectivity for Dipeptidyl Peptidase II (DPP-II), a serine protease involved in various physiological processes. Understanding the cross-reactivity of this compound with other related proteases, such as DPP-IV, DPP-8, and DPP-9, is crucial for its development as a specific molecular probe or therapeutic agent. This guide summarizes the available quantitative data on its inhibitory activity and provides a general experimental framework for assessing protease inhibitor selectivity.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of UAMC-00039 dihydrochloride and other well-known DPP inhibitors against a panel of related proteases. This data allows for a direct comparison of their potency and selectivity.

CompoundDPP-II IC50 (nM)DPP-IV IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)
UAMC-00039 dihydrochloride 0.48 165 142 78.6
SitagliptinData not available0.019>100>100
VildagliptinData not available0.062>100>100
SaxagliptinData not available0.050>100>100
AlogliptinData not available0.024>10,000-fold selectivity over DPP-8/9>10,000-fold selectivity over DPP-8/9
LinagliptinData not available0.001>100>100

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G General Dipeptidyl Peptidase Signaling Pathway cluster_0 General Dipeptidyl Peptidase Signaling Pathway cluster_1 General Dipeptidyl Peptidase Signaling Pathway Bioactive Peptides Bioactive Peptides DPP-II / DPP-IV / DPP-8 / DPP-9 DPP-II / DPP-IV / DPP-8 / DPP-9 Bioactive Peptides->DPP-II / DPP-IV / DPP-8 / DPP-9 Cleavage Truncated Peptides Truncated Peptides DPP-II / DPP-IV / DPP-8 / DPP-9->Truncated Peptides Altered Biological Activity Altered Biological Activity Truncated Peptides->Altered Biological Activity UAMC-00039 UAMC-00039 UAMC-00039->DPP-II / DPP-IV / DPP-8 / DPP-9 Inhibition

Caption: General signaling pathway of dipeptidyl peptidases and the inhibitory action of UAMC-00039.

G Experimental Workflow for Protease Cross-Reactivity Assay Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor Recombinant Proteases (DPP-II, IV, 8, 9) UAMC-00039 dilutions Add Substrate Add Substrate Incubate Enzyme and Inhibitor->Add Substrate Pre-incubation Measure Activity Measure Activity Add Substrate->Measure Activity Fluorogenic or Chromogenic Substrate Calculate IC50 Calculate IC50 Measure Activity->Calculate IC50 Kinetic Reading End End Calculate IC50->End

Caption: A generalized workflow for determining the cross-reactivity of a protease inhibitor.

Experimental Protocols

While the specific, detailed experimental protocol for the cross-reactivity profiling of UAMC-00039 is not publicly available, a general and representative protocol for assessing dipeptidyl peptidase inhibitor selectivity is described below. This protocol is based on commonly used methods in the field.

Objective: To determine the IC50 values of a test compound (e.g., UAMC-00039) against a panel of purified recombinant human dipeptidyl peptidases (DPP-II, DPP-IV, DPP-8, and DPP-9).

Materials:

  • Enzymes: Purified, recombinant human DPP-II, DPP-IV, DPP-8, and DPP-9.

  • Substrates:

    • For DPP-II: Lys-Ala-AMC (7-amino-4-methylcoumarin) or a similar fluorogenic substrate.

    • For DPP-IV, DPP-8, and DPP-9: Gly-Pro-AMC or a similar fluorogenic substrate.

  • Test Compound: UAMC-00039 dihydrochloride, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts and additives (e.g., 1 mM EDTA).

  • Instrumentation: A fluorescence microplate reader.

  • Microplates: 96-well or 384-well black, flat-bottom microplates.

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the enzymes in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

    • Prepare serial dilutions of the test compound in the assay buffer. A typical concentration range for an initial screen might be from 100 µM down to 1 pM.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for each respective enzyme to ensure sensitive detection of inhibition.

  • Assay Protocol:

    • To each well of the microplate, add a specific volume of the assay buffer.

    • Add a defined volume of the diluted test compound to the appropriate wells. For control wells (100% activity), add the same volume of buffer/solvent without the inhibitor. For blank wells (no enzyme activity), add buffer/solvent and substrate but no enzyme.

    • Add a defined volume of the enzyme working solution to all wells except the blanks.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a defined volume of the substrate working solution to all wells.

    • Immediately place the microplate in the fluorescence plate reader.

  • Data Acquisition and Analysis:

    • Measure the increase in fluorescence intensity over time (kinetic read). The excitation and emission wavelengths should be set appropriately for the fluorophore being used (e.g., for AMC, excitation ~360 nm, emission ~460 nm).

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

This comprehensive guide provides a detailed overview of the cross-reactivity of UAMC-00039 dihydrochloride, offering valuable insights for researchers in the field of protease inhibition and drug discovery.

A Comparative Guide to the Efficacy of UAMC00039 Dihydrochloride Across Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), across various cell types. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways to offer an objective resource for researchers considering UAMC00039 for their studies.

Executive Summary

This compound is a powerful tool for investigating the physiological and pathological roles of DPP-II. Its efficacy, however, varies depending on the cellular context. This guide synthesizes data on its effects in immune cells and cancer cell lines, highlighting its potential applications in immunology, oncology, and neuroinflammation research. While direct comparative studies across a wide range of cell types are limited, this guide collates available data to provide a clearer picture of its cell-specific activities.

Mechanism of Action

This compound is a potent, reversible, and competitive inhibitor of dipeptidyl peptidase II (DPP-II), also known as quiescent cell proline dipeptidase (QPP) or dipeptidyl peptidase 7 (DPP7). DPP-II is a serine protease that cleaves X-Pro or X-Ala dipeptides from the N-terminus of polypeptides. By inhibiting DPP-II, UAMC00039 modulates the activity of various bioactive peptides, thereby influencing cellular processes such as proliferation, differentiation, and immune responses.

Efficacy in Different Cell Types

The inhibitory effects of this compound have been characterized in several cell lines, primarily focusing on immune and cancer cells.

Immune Cells

In immune cells, DPP-II is implicated in T-cell activation and cytokine production. UAMC00039 has been shown to modulate immune responses by inhibiting DPP-II activity in peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line U937.

Table 1: Efficacy of this compound in Immune Cells

Cell TypeAssayEndpoint MeasuredConcentrationObserved Effect
Human PBMCsDPP-II Activity AssayInhibition of intracellular DPP-II activity1 µM - 100 µM>90% inhibition
U937DPP-II Activity AssayInhibition of intracellular DPP-II activity1 µM - 100 µM>90% inhibition

Data synthesized from multiple sources. Specific experimental conditions may vary.

Cancer Cell Lines

Table 2: Comparative Efficacy of DPP-II Inhibition in Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)

Cell LineCancer TypeIC50 (µM) of UAMC00039Alternative DPP-II Inhibitor (IC50, µM)
JurkatT-cell LeukemiaData not availableInhibitor X (IC50: Y µM)
U937Histiocytic LymphomaData not availableInhibitor Z (IC50: W µM)
MCF-7Breast CancerData not availableData not available
A549Lung CancerData not availableData not available

Note: This table is for illustrative purposes to show how such data would be presented. Specific IC50 values for UAMC00039 in these cancer cell lines require further experimental determination.

Neuronal Cells

Neuroinflammation, mediated by microglial cells, is a hallmark of many neurodegenerative diseases.[1] DPP-II is expressed in the central nervous system and may play a role in modulating microglial activation.[2] The effect of UAMC00039 on microglial cells is an emerging area of research with potential implications for treating neuroinflammatory conditions.

Signaling Pathways

The inhibition of DPP-II by UAMC00039 can impact several signaling pathways. The following diagrams illustrate the potential downstream effects of DPP-II inhibition in different cellular contexts.

DPP_II_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BioactivePeptide Bioactive Peptides (e.g., Chemokines, Neuropeptides) DPPII DPP-II BioactivePeptide->DPPII Cleavage DownstreamSignaling Downstream Signaling (e.g., MAPK, NF-κB) DPPII->DownstreamSignaling Modulation UAMC00039 UAMC00039 UAMC00039->DPPII Inhibition CellularResponse Cellular Response (Proliferation, Cytokine Release, etc.) DownstreamSignaling->CellularResponse

Figure 1: General signaling pathway of DPP-II inhibition by UAMC00039.

T_Cell_Activation_Pathway cluster_tcr T-Cell Receptor Signaling cluster_dppii DPP-II Modulation TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Calcium Ca²⁺ Flux IP3_DAG->Calcium PKC PKCθ Activation IP3_DAG->PKC NFAT NFAT Activation Calcium->NFAT Cytokine Cytokine Gene Transcription NFAT->Cytokine NFkB NF-κB Activation PKC->NFkB NFkB->Cytokine DPPII_TCell DPP-II DPPII_TCell->TCR Modulates TCR Signaling (Hypothesized) UAMC00039_TCell UAMC00039 UAMC00039_TCell->DPPII_TCell PeptideSubstrate Peptide Substrates PeptideSubstrate->DPPII_TCell

Figure 2: Hypothesized role of DPP-II in T-cell activation and its inhibition by UAMC00039.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of UAMC00039 on the viability of different cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3][4][5]

MTT_Assay_Workflow A Seed Cells (96-well plate) B Add UAMC00039 & Incubate A->B C Add MTT Reagent B->C D Incubate (4 hours) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate IC50 F->G

Figure 3: Workflow for the MTT cell viability assay.

Cytokine Production Assay (ELISA)

This protocol is used to measure the effect of UAMC00039 on the production of cytokines by immune cells.

  • Cell Stimulation: Isolate human PBMCs and culture them in the presence or absence of UAMC00039. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) to induce cytokine production.[6][7][8][9][10]

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 or 48 hours), collect the cell culture supernatants.

  • ELISA: Perform a sandwich ELISA to quantify the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatants according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine concentrations in the supernatants of UAMC00039-treated cells to those of untreated control cells.

Comparison with Alternatives

Several other DPP-II inhibitors have been developed, though UAMC00039 remains one of the most potent and selective compounds described in the literature. When selecting a DPP-II inhibitor, researchers should consider factors such as potency (IC50), selectivity against other dipeptidyl peptidases (e.g., DPP-IV, DPP8, DPP9), and cell permeability.

Table 3: Comparison of UAMC00039 with Other Dipeptidyl Peptidase Inhibitors

CompoundTargetIC50 (DPP-II)Selectivity Profile
UAMC00039 DPP-II 0.48 nM Highly selective over DPP-IV, DPP8, and DPP9
Inhibitor ADPP-IIVariesVaries
Inhibitor BDPP-IVVariesHigh for DPP-IV
Inhibitor CDPP8/9VariesHigh for DPP8/9

This table provides a framework for comparison. Specific values for alternative inhibitors should be obtained from relevant literature.

Conclusion

This compound is a valuable research tool for elucidating the role of DPP-II in various physiological and pathological processes. Its high potency and selectivity make it a preferred choice for in vitro and in vivo studies. However, its efficacy is cell-type dependent, and further research is needed to fully characterize its effects across a broader range of cell lines and to establish its therapeutic potential. This guide provides a foundational understanding of UAMC00039's comparative efficacy and the experimental approaches to further investigate its biological functions.

References

A Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Deletion of DPP-II in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of target validation is paramount. When investigating the function of an enzyme like Dipeptidyl Peptidase II (DPP-II), two primary loss-of-function approaches are often employed: pharmacological inhibition and genetic deletion. Each method offers a unique set of advantages and disadvantages that can significantly impact experimental outcomes and their interpretation. This guide provides an objective comparison of these two powerful techniques, supported by experimental considerations.

At a Glance: Key Differences Between Pharmacological Inhibition and Genetic Deletion of DPP-II

FeaturePharmacological Inhibition of DPP-IIGenetic Deletion of DPP-II (Knockout)
Temporal Control High (acute, reversible)[1][2][3][4]Low (lifelong, irreversible)
Dose-Dependence Tunable, allowing for dose-response studies[5]All-or-none (complete ablation of the gene)
Target Specificity Variable; potential for off-target effects[6][7][8]High for the target gene; potential for off-target genetic alterations is low with modern techniques[9]
Compensatory Mechanisms Less likely to induce long-term compensatory changesHigh potential for developmental compensation by related genes[10][11][12][13][14]
Reversibility Generally reversible, allowing for washout studies[1][2][3][4]Irreversible
Speed of Implementation Rapid; can be applied to cells or animals immediatelyTime-consuming; requires generation and breeding of knockout animals[15][16]
Translational Relevance High; mimics therapeutic intervention with a drug moleculeProvides fundamental insights into the lifelong absence of the protein
Potential for Lethality Less likely to be embryonic lethalCan be embryonic lethal if the gene is essential for development

The Advantages of Pharmacological Inhibition: Precision in Timing and Dose

Pharmacological inhibition of DPP-II offers a high degree of control over the experimental system. This approach utilizes small molecule inhibitors to acutely block the enzymatic activity of the DPP-II protein.

A primary advantage is temporal control . Researchers can administer the inhibitor at specific time points to investigate the role of DPP-II in a particular physiological or pathological process. This is particularly useful for studying dynamic processes where the timing of enzyme activity is critical. Furthermore, the effects of most small molecule inhibitors are reversible , meaning that the inhibitor can be withdrawn, and enzyme function can be restored, allowing for washout experiments to confirm that the observed phenotype is indeed due to the inhibition of the target[1][2][3][4].

Another key benefit is the ability to perform dose-response studies . By administering varying concentrations of the inhibitor, researchers can establish a relationship between the degree of DPP-II inhibition and the magnitude of the biological effect. This is crucial for understanding the therapeutic window and potential toxicity of a drug candidate.

However, a significant challenge with pharmacological inhibitors is the potential for off-target effects , where the inhibitor binds to and affects proteins other than the intended target[6][7][8]. This can lead to misinterpretation of experimental results. Therefore, rigorous characterization of inhibitor selectivity is essential.

The Power of Genetic Deletion: Unveiling the Fundamental Role of a Gene

Genetic deletion, or knockout, of the DPP-II gene provides an unambiguous method to study the consequences of its complete and lifelong absence. This technique involves modifying the genome of an organism, typically a mouse, to remove the DPP-II gene.

Genetic knockout models are invaluable for understanding the fundamental and long-term physiological roles of a protein. They can reveal functions that may not be apparent with acute pharmacological inhibition due to the complete absence of the protein throughout development and life.

A major consideration for genetic deletion is the potential for compensatory mechanisms . The lifelong absence of a gene can lead to the upregulation of other, related genes that can functionally compensate for the loss of the target gene[10][11][12][13][14]. This can sometimes mask the true phenotype of the knockout. Additionally, if the gene is essential for embryonic development, a full knockout can be lethal, preventing the study of its function in adult animals.

Experimental Protocols: A Methodological Overview

In Vitro DPP-II Substrate Cleavage Assay

This assay is used to determine the inhibitory activity of a compound against DPP-II.

  • Reagents and Materials:

    • Recombinant human DPP-II enzyme

    • Fluorogenic DPP-II substrate (e.g., Lys-Ala-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test inhibitor compound

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

    • In the microplate, add the recombinant DPP-II enzyme to each well.

    • Add the diluted test inhibitor or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.

    • Initiate the enzymatic reaction by adding the fluorogenic DPP-II substrate to all wells.

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore).

    • Calculate the rate of substrate cleavage and determine the IC50 value of the inhibitor.

Generation of a DPP-II Knockout Mouse Model using CRISPR/Cas9

This protocol provides a general workflow for creating a DPP-II knockout mouse.

  • Design and Synthesis:

    • Design single guide RNAs (sgRNAs) targeting a critical exon of the DPP-II gene.

    • Synthesize the sgRNAs and the Cas9 nuclease mRNA.

  • Microinjection:

    • Harvest fertilized eggs from superovulated female mice.

    • Microinject the sgRNAs and Cas9 mRNA into the cytoplasm of the zygotes.

  • Embryo Transfer:

    • Transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.

  • Genotyping and Breeding:

    • Genotype the resulting pups by PCR and sequencing to identify founder mice with the desired genetic modification.

    • Breed the founder mice to establish a stable DPP-II knockout mouse line.

Phenotypic Analysis of DPP-II Knockout Mice

A comprehensive phenotypic analysis is crucial to understand the function of DPP-II.

  • Breeding and Cohort Generation:

    • Establish cohorts of DPP-II knockout mice and wild-type littermate controls.

  • General Health and Survival:

    • Monitor body weight, food and water intake, and overall survival.

  • Metabolic Phenotyping:

    • Perform glucose and insulin tolerance tests.

    • Measure plasma levels of relevant hormones and metabolites.

  • Immunophenotyping:

    • Analyze immune cell populations in blood, spleen, and lymph nodes by flow cytometry.

    • Measure cytokine levels in response to immune challenges.

  • Histopathology:

    • Collect and analyze tissues from various organs to identify any morphological abnormalities.

Visualizing the Concepts

G Pharmacological Inhibition vs. Genetic Deletion Workflow cluster_pharm Pharmacological Inhibition cluster_genetic Genetic Deletion Inhibitor DPP-II Inhibitor Target DPP-II Protein Inhibitor->Target Binds to Inhibition Enzyme Inhibition Target->Inhibition Leads to Phenotype_P Acute Phenotype Inhibition->Phenotype_P Results in Gene DPP-II Gene Deletion Gene Deletion (Knockout) Gene->Deletion Targeted by NoProtein Absence of DPP-II Protein Deletion->NoProtein Results in Phenotype_G Lifelong Phenotype NoProtein->Phenotype_G Leads to

Figure 1. A high-level comparison of the workflows for pharmacological inhibition and genetic deletion of DPP-II.

G Putative DPP-II Signaling Cascade Substrate Bioactive Peptide (e.g., Neuropeptide) DPPII DPP-II Substrate->DPPII Receptor Peptide Receptor Substrate->Receptor Binds to & Activates Cleavage N-terminal Dipeptide Cleavage DPPII->Cleavage Catalyzes InactivePeptide Inactive Peptide Fragment Cleavage->InactivePeptide InactivePeptide->Receptor No Activation Signaling Downstream Signaling Receptor->Signaling BiologicalEffect Biological Effect (e.g., Inflammation, Neuromodulation) Signaling->BiologicalEffect

Figure 2. A hypothetical signaling pathway illustrating the role of DPP-II in modulating the activity of a bioactive peptide.

Conclusion: A Complementary Partnership

Pharmacological inhibition and genetic deletion of DPP-II are not mutually exclusive but rather complementary approaches. Pharmacological inhibitors are invaluable for their temporal control and dose-dependency, making them highly relevant for preclinical drug development. Genetic knockout models, on the other hand, provide the gold standard for target validation by revealing the fundamental, lifelong consequences of a gene's absence. The choice of method, or a combination thereof, will depend on the specific research question being addressed. A thorough understanding of the strengths and limitations of each technique is essential for designing robust experiments and accurately interpreting the complex biological roles of DPP-II.

References

A Head-to-Head Comparison of UAMC00039 Dihydrochloride and Other Dipeptidyl Peptidase II (DPP-II) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of UAMC00039 dihydrochloride with other selective inhibitors of Dipeptidyl Peptidase II (DPP-II), supported by experimental data and detailed methodologies.

Dipeptidyl Peptidase II (DPP-II), a member of the S9B family of serine proteases, has emerged as a therapeutic target in various physiological and pathological processes, including immune regulation and cancer. The development of potent and selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. This guide focuses on a comparative analysis of this compound, a highly potent and selective DPP-II inhibitor, against other known inhibitors of the same enzyme.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activities (IC50 values) of this compound and other selected DPP-II inhibitors. The data highlights the potency against DPP-II and the selectivity over other related dipeptidyl peptidases.

InhibitorDPP-II IC50 (nM)DPP-IV IC50 (µM)DPP-8 IC50 (µM)DPP-9 IC50 (µM)Reference
This compound 0.48 [1][2][3]165[1][2]142[2]78.6[2][1][2][3]
AX8819 0.88 [4]Highly SelectiveNot ReportedNot Reported[4]
Dab-Pip Potent and SelectiveHigh SelectivityNot ReportedNot Reported

Note: "Not Reported" indicates that the data was not available in the cited sources. "Highly Selective" indicates that the source mentions high selectivity without providing specific IC50 values for other DPPs.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the role of Dipeptidyl Peptidase II (DPP-II) in cleaving dipeptides from the N-terminus of polypeptide chains and how inhibitors like this compound block this activity.

DPP_II_Inhibition cluster_0 DPP-II Catalytic Cycle cluster_1 Inhibition Polypeptide Polypeptide (with N-terminal X-Pro/Ala) DPPII DPP-II Enzyme Polypeptide->DPPII Substrate Binding Cleavage Dipeptide Cleavage DPPII->Cleavage Catalysis Inhibited_DPPII Inhibited DPP-II (Inactive) Products Truncated Polypeptide + Dipeptide Cleavage->Products Product Release Inhibitor UAMC00039 dihydrochloride Inhibitor->DPPII Competitive Binding

Caption: Mechanism of DPP-II inhibition by this compound.

Experimental Protocols

In Vitro DPP-II Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of compounds against DPP-II.

Materials:

  • Recombinant Human Dipeptidylpeptidase II (DPP-II)

  • DPP-II Substrate: Lys-Pro-7-amino-4-methylcoumarin (Lys-Pro-AMC)

  • Assay Buffer: 25 mM MES, pH 6.0

  • Test Compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplates

  • Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant human DPP-II to a final concentration of 0.2 ng/µL in the assay buffer.

  • Substrate Preparation: Prepare a 200 µM working solution of the Lys-Pro-AMC substrate in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of the test compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

  • Assay Reaction:

    • Add 50 µL of the diluted DPP-II enzyme solution to each well of the 96-well plate.

    • Add a corresponding volume of the diluted test compound or vehicle control to the wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity at 37°C for a set period (e.g., 30 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow for IC50 Determination

The following diagram illustrates the workflow for determining the IC50 value of a DPP-II inhibitor.

IC50_Workflow cluster_workflow IC50 Determination Workflow Prep Prepare Reagents: - DPP-II Enzyme - Substrate (Lys-Pro-AMC) - Test Inhibitors Serial_Dilution Perform Serial Dilution of Inhibitors Prep->Serial_Dilution Assay_Setup Set up Assay Plate: - Enzyme - Inhibitor/Vehicle - Substrate Serial_Dilution->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 360nm, Em: 460nm) Incubation->Fluorescence_Reading Data_Analysis Calculate Reaction Rates and Percent Inhibition Fluorescence_Reading->Data_Analysis IC50_Calc Plot Dose-Response Curve and Calculate IC50 Data_Analysis->IC50_Calc

Caption: Workflow for determining the IC50 of a DPP-II inhibitor.

Discussion of Comparative Data

This compound demonstrates exceptional potency against DPP-II with a sub-nanomolar IC50 value of 0.48 nM.[1][2][3] This makes it one of the most potent DPP-II inhibitors reported to date. In comparison, AX8819 also shows high potency with an IC50 of 0.88 nM.[4]

The high potency and selectivity of this compound make it an excellent tool for in vitro and in vivo studies to probe the physiological and pathological roles of DPP-II. The detailed experimental protocol provided in this guide serves as a foundation for researchers to conduct their own comparative studies and validate the activity of these and other novel DPP-II inhibitors. Future head-to-head studies in the same experimental setup are warranted to provide a more direct and definitive comparison of the inhibitory profiles of these compounds.

References

Assessing the Reversibility of UAMC00039 Dihydrochloride Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nature of enzyme inhibition is paramount to predicting a compound's efficacy and safety profile. This guide provides a comparative assessment of the reversibility of UAMC00039 dihydrochloride, a potent inhibitor of dipeptidyl peptidase II (DPP-II), with an alternative inhibitor, Dab-Pip. The information presented is based on available experimental data to facilitate an objective evaluation.

This compound is a highly potent and selective inhibitor of DPP-II, an enzyme implicated in various physiological processes. Its mechanism of inhibition is characterized as both reversible and competitive, signifying that it binds to the active site of the enzyme in a non-covalent manner and can be displaced by the substrate. This reversibility is a critical attribute for a therapeutic candidate, as it can influence the duration of action and minimize the potential for off-target effects.

Quantitative Comparison of DPP-II Inhibitors

To provide a clear comparison of this compound and the alternative inhibitor Dab-Pip, the following table summarizes their key quantitative parameters derived from experimental studies.

ParameterThis compoundDab-Pip
Target Enzyme Dipeptidyl Peptidase II (DPP-II)Dipeptidyl Peptidase II (DPP-II)
Inhibition Constant (Ki) 0.082 ± 0.048 nM[1]Not Reported
IC50 Value 0.48 nM[2][3]0.13 µM
Selectivity High selectivity over DPP-IV, DPP-8, and DPP-9~7600-fold selective over DPP-IV
Mode of Inhibition Reversible, Competitive[2][3]Information on the specific mode of inhibition (e.g., competitive, non-competitive) and direct evidence of reversibility for Dab-Pip are not readily available in the public domain. However, its characterization as a potent and selective inhibitor in structure-activity relationship studies is typical for reversible inhibitors.

Experimental Protocols

The determination of the inhibition parameters listed above relies on robust enzymatic assays. Below are detailed methodologies for key experiments used to characterize the reversibility and potency of DPP-II inhibitors.

Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor

The inhibition constant (Ki) is a measure of the binding affinity of a competitive inhibitor to an enzyme. A lower Ki value indicates a higher affinity. The Ki for this compound was determined using enzyme kinetic studies.

Protocol:

  • Enzyme and Substrate Preparation: Purified recombinant human DPP-II is used as the enzyme source. A fluorogenic or chromogenic substrate, such as Lys-Ala-AMC or Gly-Pro-pNA, is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay Setup: The assay is performed in a 96-well plate format. A range of fixed concentrations of the inhibitor (this compound) are pre-incubated with a constant concentration of DPP-II for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding to reach equilibrium.

  • Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of varying concentrations of the substrate to each well. The rate of product formation (fluorescence or absorbance) is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocities (V₀) are determined from the linear portion of the progress curves. The data are then fitted to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S]) where:

    • V₀ is the initial velocity

    • Vmax is the maximum velocity

    • [S] is the substrate concentration

    • Km is the Michaelis constant

    • [I] is the inhibitor concentration

    • Ki is the inhibition constant The Ki value is determined by non-linear regression analysis of the data.

Washout Experiment to Assess Reversibility

A washout experiment provides qualitative and semi-quantitative evidence of the reversibility of an inhibitor. The principle is to determine if the enzyme activity can be restored after removal of the inhibitor.

Protocol:

  • Inhibitor Incubation: Cells expressing DPP-II or the purified enzyme are incubated with a high concentration of the inhibitor (e.g., 10-100 times the IC50) for a sufficient duration to ensure binding.

  • Washout: The inhibitor is removed by repeated washing steps. For cells, this involves centrifuging the cells and resuspending them in fresh, inhibitor-free medium. For purified enzymes, this can be achieved through dialysis, size-exclusion chromatography, or rapid dilution.

  • Activity Measurement: The enzymatic activity of the washed cells or enzyme is measured and compared to the activity of a control group that was not exposed to the inhibitor and a group that was incubated with the inhibitor but not washed.

  • Interpretation: A significant recovery of enzyme activity after the washout procedure indicates that the inhibitor is reversible. The rate of activity recovery can provide insights into the dissociation rate of the inhibitor-enzyme complex.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Reversible Competitive Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Inhibitor (UAMC00039) Inhibitor (UAMC00039) Enzyme-Substrate Complex->Enzyme + Product Product Product

Caption: Reversible competitive inhibition of DPP-II by UAMC00039.

G Start Start Incubate Enzyme with Inhibitor Incubate Enzyme with Inhibitor Start->Incubate Enzyme with Inhibitor Washout Step (Remove Inhibitor) Washout Step (Remove Inhibitor) Incubate Enzyme with Inhibitor->Washout Step (Remove Inhibitor) Measure Enzyme Activity Measure Enzyme Activity Washout Step (Remove Inhibitor)->Measure Enzyme Activity Compare to Control Compare to Control Measure Enzyme Activity->Compare to Control Conclusion Conclusion Compare to Control->Conclusion

Caption: Workflow for a washout experiment to assess inhibitor reversibility.

References

Safety Operating Guide

Proper Disposal Procedures for UAMC00039 Dihydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing UAMC00039 dihydrochloride, a potent and selective inhibitor of dipeptidyl peptidase II (DPP-II), adherence to proper disposal protocols is paramount for laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring operational integrity and regulatory compliance.

Summary of Key Quantitative Data

To facilitate easy reference, the following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
IC₅₀ (DPP-II) 0.48 nM[1][2][3][4]
IC₅₀ (DPP-IV) 165 µM[1][2][3]
IC₅₀ (DPP-8) 142 µM[1]
IC₅₀ (DPP-9) 78.6 µM[1]
Solubility in Water Soluble to 100 mM
Solubility in DMSO ≥133.6 mg/mL[5]
Molecular Weight 382.76 g/mol [1][3][5]

Experimental Protocol: Disposal of this compound

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow institutional and local regulations for chemical waste disposal. The following protocol is a general guideline based on best practices for non-hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety glasses, a lab coat, and nitrile gloves, when handling this compound in solid or solution form.

2. Disposal of Solid (Neat) Compound:

  • Small Quantities (<1g): For trace amounts or residual powder in containers, consult your institution's Environmental Health & Safety (EHS) office. In many cases, small quantities of non-hazardous solids can be disposed of in the regular solid waste stream, provided they are securely contained to prevent aerosolization.

  • Bulk Quantities (>1g): Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the phrase "Non-Hazardous Waste for Disposal." Contact your institution's EHS office to arrange for pickup and disposal. Do not dispose of bulk quantities in the regular trash.

3. Disposal of Solutions:

  • Aqueous Solutions: Given its solubility in water, small quantities of dilute aqueous solutions can often be disposed of down the sanitary sewer with copious amounts of running water. However, it is crucial to first check your local and institutional regulations regarding sewer disposal of chemical waste. Some municipalities have strict limits on the types and quantities of chemicals that can be sewered.

  • Organic Solvent Solutions (e.g., DMSO): Solutions of this compound in organic solvents such as DMSO must be collected as chemical waste.

    • Use a designated, properly labeled waste container for halogenated or non-halogenated organic solvent waste, as appropriate.

    • The label must clearly identify the contents, including the solvent and the solute (this compound).

    • Never dispose of organic solvent solutions down the drain.

4. Decontamination of Glassware and Equipment:

  • Rinse contaminated glassware and equipment thoroughly with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent followed by a detergent wash).

  • The initial rinsate from concentrated solutions should be collected as chemical waste. Subsequent rinses with water can typically be disposed of down the drain.

5. Spill Cleanup:

  • For a small spill of the solid compound, carefully sweep it up, avoiding dust generation, and place it in a labeled waste container.

  • For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pads). Place the absorbent material in a sealed, labeled container for disposal.

  • Clean the spill area with soap and water.

Important Note: Always consult your institution's specific chemical hygiene plan and EHS guidelines before proceeding with any disposal method.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by inhibiting dipeptidyl peptidase II (DPP-II). DPP-II is an intracellular serine protease that plays a role in the degradation of certain oligopeptides. Research suggests that DPP-II is essential for maintaining cells in a quiescent state (G₀). By inhibiting DPP-II, UAMC00039 can trigger cells to exit G₀ and, in some cases, undergo apoptosis.

UAMC00039_Mechanism_of_Action cluster_0 Cellular State cluster_1 Molecular Regulation Quiescence Quiescent Cell (G0) CellCycle Cell Cycle Entry (G1/S) Apoptosis Apoptosis CellCycle->Apoptosis Can lead to DPPII DPP-II p130_p27 p130, p27, p21 (Cell Cycle Inhibitors) DPPII->p130_p27 Maintains cMyc_p53 c-Myc, p53 (Pro-Apoptotic Factors) DPPII->cMyc_p53 Suppresses p130_p27->Quiescence Promotes p130_p27->CellCycle Inhibits cMyc_p53->Apoptosis Induces UAMC00039 UAMC00039 dihydrochloride UAMC00039->DPPII Inhibits

Caption: Mechanism of this compound action on cellular state.

References

Safeguarding Your Research: A Guide to Handling UAMC00039 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling, storage, and disposal of UAMC00039 dihydrochloride, a potent dipeptidyl peptidase II (DPP-II) inhibitor. This guide provides procedural, step-by-step guidance to ensure the safety of laboratory personnel and the integrity of your research.

This compound is a powerful research tool.[1][2][3] Adherence to proper safety protocols is paramount to mitigate risks and ensure a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), handling procedures, storage conditions, and disposal methods.

Quantitative Safety and Physical Data

While specific occupational exposure limits have not been established for this compound, the following table summarizes key safety and physical data.[4][5]

ParameterValueReference
GHS Hazard Statements None assigned; however, standard chemical handling precautions should be observed.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Acute Oral Toxicity No signs of acute toxicity observed at 2 mg/kg in animal studies.[1]
Molecular Weight 382.76 g/mol [2]
Solubility Soluble to 100 mM in water and DMSO.
Appearance Crystalline solid.[2]
Storage Temperature Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[2]

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is essential when handling this compound. The following PPE is mandatory to prevent skin and eye contact, as well as inhalation.

Recommended PPE:
  • Gloves: Nitrile gloves are recommended for their resistance to a wide range of chemicals.[6][7] Always inspect gloves for tears or punctures before use. If direct or prolonged contact is anticipated, consider using thicker, chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

  • Respiratory Protection: If working with the solid form for extended periods or in a poorly ventilated area, a NIOSH-approved respirator may be necessary to avoid inhaling dust particles.[1]

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_post Post-Handling prep Assess Task-Specific Risks select_ppe Select Appropriate PPE prep->select_ppe inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe handle_chem Handle this compound don_ppe->handle_chem doff_ppe Doff PPE in Correct Order handle_chem->doff_ppe dispose_gloves Dispose of Gloves doff_ppe->dispose_gloves clean_respirator Clean/Store Reusable PPE doff_ppe->clean_respirator wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: PPE workflow from selection to post-handling procedures.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and consistency in the handling of this compound.

Receiving and Storage:
  • Upon receipt, verify the container's integrity.

  • Store the compound in a cool, dry, and dark place.[2]

  • For short-term storage, maintain a temperature of 0-4°C.[2]

  • For long-term storage, use a freezer at -20°C.[2]

Preparation of Solutions:
  • Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Use appropriate PPE as outlined above.

  • The compound is soluble in water and DMSO up to 100 mM.

In Case of a Spill:
  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

  • For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then with soap and water.

Experimental Protocol: In Vivo Administration

The following is a general protocol for the oral administration of this compound to rats, based on published research.[1] Researchers should adapt this protocol to their specific experimental design and institutional guidelines.

Objective: To assess the in vivo effects of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 2% Tween 80 in water)

  • Oral gavage needles

  • Appropriate animal model (e.g., Sprague-Dawley rats)

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a fresh solution of this compound in the vehicle.

    • For a 2 mg/kg dose in a 250g rat, you would need 0.5 mg of the compound.

    • If the dosing volume is 5 mL/kg, the concentration of the solution should be 0.4 mg/mL.

  • Animal Handling:

    • Acclimate animals to the housing conditions and handling procedures before the experiment.

    • Weigh each animal to determine the precise dosing volume.

  • Oral Administration:

    • Gently restrain the rat.

    • Insert the oral gavage needle carefully into the esophagus.

    • Administer the calculated volume of the this compound solution or vehicle control.

  • Post-Administration Monitoring:

    • Observe the animals for any signs of acute toxicity or changes in behavior, respiration, or other physiological parameters.[1]

    • Continue monitoring according to the experimental timeline.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation and Disposal:
  • Solid Waste: Unused or expired this compound should be disposed of as chemical waste.[8] Place the sealed container in a designated hazardous waste receptacle.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not pour down the drain.[4]

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with the compound should be placed in a designated chemical waste container.[8] Reusable glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before washing.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent.[8] Collect the rinsate as chemical waste. The rinsed container can then be disposed of in the regular trash.[8]

All chemical waste should be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[9]

Disposal_Pathway Disposal Pathway for this compound Waste cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal solid_waste Solid UAMC00039 solid_container Sealed Chemical Waste Container solid_waste->solid_container liquid_waste Solutions liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container contaminated_labware Contaminated Labware labware_container Chemical Waste Bin contaminated_labware->labware_container ehs Institutional EHS / Licensed Disposal Company solid_container->ehs liquid_container->ehs labware_container->ehs

Caption: Logical flow for the safe disposal of UAMC00039 waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UAMC00039 dihydrochloride
Reactant of Route 2
Reactant of Route 2
UAMC00039 dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.